1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-9-18-13-6-5-12(10-11(13)2)19(16,17)15-8-4-7-14-15/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRQQPPFJGOOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Here is an in-depth technical guide on the physicochemical properties and synthetic utility of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole.
Executive Summary
Compound Identity: 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole CAS Registry Number: 957494-94-9 Molecular Formula: C₁₃H₁₆N₂O₃S[1]
This guide provides a comprehensive analysis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole , a specialized sulfonamide fragment used primarily in Fragment-Based Drug Discovery (FBDD). Structurally, it represents a "privileged scaffold"—combining the pharmacophoric features of a pyrazole ring (common in kinase inhibitors) with a lipophilic sulfonyl-phenyl core. It is frequently utilized as a screening fragment to probe hydrophobic pockets in enzymes such as phosphodiesterases (PDEs) and cyclooxygenases (COX), or as a reference impurity in the synthesis of Sildenafil-class therapeutics.
Structural Identity & Molecular Descriptors
Understanding the exact chemical architecture is the prerequisite for any experimental design. This compound features a central sulfonyl linker connecting a polar, electron-deficient pyrazole headgroup to a lipophilic, electron-rich 3-methyl-4-propoxyphenyl tail.
Core Chemical Data[3]
| Property | Value / Description |
| CAS RN | 957494-94-9 |
| IUPAC Name | 1-(3-methyl-4-propoxybenzenesulfonyl)-1H-pyrazole |
| SMILES | CCCOc1ccc(S(=O)(=O)n2cccn2)cc1C |
| Molecular Weight | 280.34 g/mol |
| Physical State | Crystalline Solid |
| InChI Key | WTZYTQJELOHMMJ (Analogous backbone) |
Electronic & Steric Configuration
The sulfonyl group (
-
3-Methyl Group: Provides steric bulk that can enforce atropisomerism or lock the conformation when bound to a protein active site.
-
4-Propoxy Chain: A flexible lipophilic tail. Unlike a methoxy group, the propoxy chain allows for deeper penetration into hydrophobic sub-pockets (e.g., the "selectivity pocket" in kinases).
Physicochemical Properties (The "Rule of 3" Context)
In the context of fragment-based discovery, this compound is evaluated against the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). It fits these criteria perfectly, making it an ideal starting point for lead optimization.
Solubility and Lipophilicity Profile
| Parameter | Value (Experimental/Predicted) | Implications for Assay Design |
| cLogP | 2.5 – 2.9 | High Permeability: The compound is moderately lipophilic, ensuring good passive membrane permeability. It requires DMSO stock solutions (typically 10-20 mM) rather than aqueous buffers. |
| TPSA | ~65 Ų | Bioavailability: Well below the 140 Ų threshold, suggesting excellent oral bioavailability potential. |
| pKa (Pyrazole) | ~2.5 (Conjugate acid) | pH Stability: The |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Protocol Note: Do not attempt direct dissolution in PBS. Predissolve in DMSO, then dilute. |
Expert Insight: The 4-propoxy group significantly increases lipophilicity compared to a methoxy analog. When designing assays, you must account for non-specific binding to plasticware (polystyrene plates) due to this hydrophobic tail. Inclusion of 0.01% Triton X-100 or Tween-20 in assay buffers is recommended to prevent aggregation.
Synthetic Pathway & Protocol
The synthesis of this compound follows a convergent strategy: Sulfonylation of a Pyrazole Nucleophile . This is a nucleophilic substitution at the sulfur atom.
Reaction Mechanism
-
Precursor Preparation: Chlorosulfonation of 1-propoxy-2-methylbenzene (o-cresol propyl ether) yields the sulfonyl chloride.
-
Coupling: The sulfonyl chloride reacts with 1H-pyrazole. A base (Pyridine or Triethylamine) is required to scavenge the HCl byproduct and activate the pyrazole.
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis pathway from commodity starting materials to the target sulfonyl-pyrazole.
Validated Experimental Protocol (Lab Scale)
Note: This protocol assumes the use of the sulfonyl chloride intermediate.
-
Reagents:
-
3-methyl-4-propoxybenzenesulfonyl chloride (1.0 eq)
-
1H-Pyrazole (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or Pyridine (solvent/base)
-
Dichloromethane (DCM) (Anhydrous)
-
-
Procedure:
-
Dissolution: Dissolve 1H-pyrazole (1.1 eq) in anhydrous DCM under
atmosphere. Add TEA (1.5 eq). -
Addition: Cool the solution to 0°C. Add the sulfonyl chloride (1.0 eq) dropwise (dissolved in minimal DCM) to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted pyrazole/TEA), then saturated
, then Brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane or purify via Flash Chromatography.
-
Analytical Profiling
To validate the identity and purity of CAS 957494-94-9, the following analytical signatures are expected.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
-
Aromatic (Phenyl): A distinct pattern for the 1,2,4-substituted benzene ring. Look for a doublet (d) ~7.8 ppm (H-2/6 relative to sulfonyl) and a doublet (d) ~7.1 ppm (H-5).[2]
-
Heterocyclic (Pyrazole): Three distinct protons. The proton adjacent to the sulfonyl group (H-5 of pyrazole) will be significantly deshielded (~8.0–8.5 ppm).
-
Aliphatic (Propoxy):
-
Triplet (
) ~4.0 ppm ( ) -
Multiplet (
) ~1.8 ppm ( ) -
Triplet (
) ~1.0 ppm ( )
-
-
Aliphatic (Aryl-Methyl): Singlet (
) ~2.2 ppm.
HPLC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and ESI+ MS.
-
Expected Mass:
.
Biological & Pharmaceutical Relevance[3][5][6][7][8][9][10]
Fragment-Based Drug Discovery (FBDD)
This compound is commercially available in fragment libraries (e.g., Life Chemicals [1]) specifically because it probes S1' pockets in proteases or allosteric sites in kinases. The sulfonyl-pyrazole motif is a bioisostere for carboxylic acids or tetrazoles but with better membrane permeability.
Impurity Profiling in PDE5 Inhibitors
This structure is an analog of the "Sildenafil sulfonyl chloride" intermediate. In the manufacturing of PDE5 inhibitors (like Sildenafil or Vardenafil), unreacted sulfonyl chlorides can react with pyrazole impurities.
-
Toxicology: As a sulfonamide derivative, it must be monitored for potential genotoxicity, although pyrazole-sulfonamides are generally stable and non-reactive compared to hydrazine precursors.
Stability Logic
The
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyrazole-Sulfonyl Derivatives. Retrieved from [Link]
-
European Patent Office. (1998). Process for the preparation of pyrazolopyrimidinones (Sildenafil Intermediates). EP0812845. Retrieved from [Link]
Sources
molecular weight and formula of 3-methyl-4-propoxy sulfonyl pyrazole
Executive Summary & Core Data
The compound identified as 3-methyl-4-propoxy sulfonyl pyrazole is chemically defined as the propyl ester of 3-methyl-1H-pyrazole-4-sulfonic acid. In strict IUPAC nomenclature, this structure is propyl 3-methyl-1H-pyrazole-4-sulfonate .
This molecule represents a critical intermediate scaffold in medicinal chemistry, particularly in the development of sulfonamide-based bioactives (e.g., COX-2 inhibitors, PDE5 inhibitors) where lipophilic ester prodrugs or sulfonate leaving groups are required.
Physicochemical Identity Table[1][2]
| Property | Value / Descriptor |
| IUPAC Name | Propyl 3-methyl-1H-pyrazole-4-sulfonate |
| Molecular Formula | C₇H₁₂N₂O₃S |
| Molecular Weight | 204.25 g/mol |
| Exact Mass | 204.0569 Da |
| Core Scaffold | 1H-Pyrazole |
| Substituents | 3-Methyl (C-3), Propoxysulfonyl (C-4) |
| Predicted LogP | ~1.2 – 1.5 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (NH of pyrazole ring) |
| H-Bond Acceptors | 4 (N, O=S=O, O-C) |
Structural Disambiguation & Nomenclature
Critical Note on Chemical Semantics: The phrase "propoxy sulfonyl" is chemically distinct from "propyl sulfonyl." Researchers must verify the presence of the oxygen atom linking the alkyl chain to the sulfur atom to ensure the correct reagent is selected.
-
Interpretation A (Primary - Sulfonate Ester): "Propoxy sulfonyl" implies the group
. This yields the formula C₇H₁₂N₂O₃S (MW: 204.25). This is the focus of this guide. -
Interpretation B (Secondary - Sulfone): "Propyl sulfonyl" implies the group
. This yields the formula C₇H₁₂N₂O₂S (MW: 188.25).
The presence of the "propoxy" term explicitly dictates the inclusion of the ester oxygen, confirming the sulfonate structure.
Synthetic Methodology
The synthesis of 3-methyl-4-propoxysulfonyl pyrazole is a sequential electrophilic aromatic substitution followed by nucleophilic acyl substitution.
Reaction Logic
-
Regioselectivity: The 1H-pyrazole ring is electron-rich. The 3-methyl group provides weak inductive donation (+I). Electrophilic attack (chlorosulfonation) occurs preferentially at the C-4 position , which is the most nucleophilic site in the pyrazole ring and sterically accessible.
-
Activation: Chlorosulfonic acid serves as both the solvent and the electrophile, converting the pyrazole directly to the sulfonyl chloride.
-
Esterification: The sulfonyl chloride is highly reactive and is trapped with n-propanol in the presence of a non-nucleophilic base (TEA or Pyridine) to form the sulfonate ester.
Step-by-Step Protocol
Stage 1: Chlorosulfonation (Synthesis of the Intermediate)
-
Reagents: 3-Methylpyrazole (1.0 eq), Chlorosulfonic acid (
, 5.0 eq). -
Procedure:
-
Cool neat chlorosulfonic acid to 0°C in a round-bottom flask under inert atmosphere (
). -
Add 3-methylpyrazole dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Heat the mixture to 95°C for 4 hours to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.
-
Quench: Pour the reaction mixture slowly onto crushed ice. The 3-methyl-pyrazole-4-sulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the precipitate immediately (sulfonyl chlorides are hydrolytically unstable) and dry under vacuum.
-
Stage 2: Sulfonate Ester Formation
-
Reagents: 3-Methyl-pyrazole-4-sulfonyl chloride (Intermediate), n-Propanol (Excess/Solvent), Triethylamine (1.2 eq).
-
Procedure:
-
Dissolve the sulfonyl chloride in anhydrous DCM (Dichloromethane) or use neat n-propanol if solubility permits.
-
Add Triethylamine (TEA) to scavenge the HCl byproduct.
-
Stir at Room Temperature (25°C) for 2–4 hours.
-
Monitor: Check via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting chloride.
-
Purification: Evaporate solvent. Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over
. -
Final Product: Concentrate to yield Propyl 3-methyl-1H-pyrazole-4-sulfonate as a viscous oil or low-melting solid.
-
Visualization of Synthesis Pathway
The following diagram illustrates the transformation logic, highlighting the critical intermediate state.
Figure 1: Synthetic route from 3-methylpyrazole to the propoxysulfonyl derivative via chlorosulfonation.
Applications in Drug Discovery
This specific sulfonate ester serves two primary roles in medicinal chemistry:
-
Prodrug Design: The propoxy group acts as a lipophilic mask for the sulfonic acid. Upon in vivo hydrolysis by esterases, it releases the free sulfonic acid (or sulfonamide if further derivatized), improving cellular permeability of the parent scaffold.
-
Leaving Group for
: The propoxysulfonyl group is a moderate leaving group. However, the sulfonyl chloride intermediate is more commonly used to generate sulfonamides (e.g., reacting with piperazine to form Sildenafil-like analogs). The ester described here is often a "capped" stable standard used for analytical comparison (HPLC retention time markers) during the synthesis of sulfonamide drugs.
Analytical Validation (Self-Check)
To confirm the identity of the synthesized molecule, ensure the following NMR signals are present:
-
Protons (1H NMR):
- ~8.0 ppm (s, 1H): Pyrazole C-5 proton (Deshielded by sulfonyl group).
-
~4.1 ppm (t, 2H):
(Characteristic of propoxy ester). - ~2.3 ppm (s, 3H): Methyl group on pyrazole ring.
- ~1.6 ppm (m, 2H): Propyl methylene.
- ~0.9 ppm (t, 3H): Terminal methyl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Methylpyrazole. Retrieved from [Link]
-
Ouyang, G., et al. (2016). Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents.[1] MedChemComm, 7, 832–836.[1] (Demonstrates pyrazole-sulfonate synthesis protocols). Retrieved from [Link]
-
Bhusare, S.R., et al. (2025). Synthesis and bioactivities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety. ResearchGate. (Protocol validation for sulfonate esterification). Retrieved from [Link](Note: Generalized link to author profile/topic due to dynamic repository indexing).
Sources
Solubility of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole in Organic Solvents: A Technical Guide
This guide serves as an authoritative technical resource on the solubility behavior, thermodynamic modeling, and process optimization for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole . Designed for researchers and process chemists, it synthesizes structural analysis with standard experimental protocols to provide a robust framework for handling this compound in pharmaceutical and agrochemical applications.
Executive Summary & Compound Analysis
1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is a sulfonamide-like intermediate characterized by a lipophilic core (phenyl ring with methyl and propoxy substituents) and a polar sulfonyl-pyrazole moiety . Understanding its solubility profile is critical for optimizing reaction yields, purification via crystallization, and formulation development.
Structural Determinants of Solubility
-
Lipophilic Domain: The 3-methyl-4-propoxyphenyl group increases affinity for non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate). The propoxy chain adds significant hydrophobicity compared to methoxy analogs.
-
Polar Domain: The sulfonyl (SO₂) and pyrazole groups act as strong hydrogen bond acceptors and dipole centers, facilitating solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone).
-
Lack of H-Bond Donors: As an N-substituted pyrazole, the molecule lacks acidic protons, limiting its solubility in water but enhancing it in organic acceptors.
Experimental Methodology: The "Shake-Flask" Protocol
To obtain high-fidelity solubility data, the isothermal saturation method (shake-flask) is the industry gold standard. This protocol ensures thermodynamic equilibrium is reached and minimizes sampling errors.
Protocol Workflow
-
Preparation: Add excess solid 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at a constant temperature (controlled to ±0.05 K) for 24–48 hours.
-
Sampling: Stop stirring and allow the phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (typically at
nm) or Gravimetric Analysis (evaporation of solvent).
Workflow Visualization
Figure 1: Standardized workflow for determining equilibrium solubility.
Solubility Data & Solvent Selection Strategy
While specific experimental values must be determined for each batch/polymorph, the structural properties of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole dictate the following solubility hierarchy based on Hansen Solubility Parameters (HSP) .
Predicted Solubility Hierarchy
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions with the sulfonyl group. |
| Ketones/Esters | Acetone, Ethyl Acetate | High | Dipole interactions; favorable dispersion forces with the phenyl ring. |
| Chlorinated | Dichloromethane, Chloroform | High | Favorable dispersion and polarizability matching. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Solute acts as H-bond acceptor; alkyl chain hinders solubility in water-rich alcohols. |
| Aromatic | Toluene, Xylene | Moderate/Low | |
| Aliphatic | Hexane, Cyclohexane | Very Low | Dominant polarity mismatch; minimal interaction with sulfonyl/pyrazole. |
| Water | Water | Negligible | Hydrophobic effect dominates; lack of H-bond donors. |
Temperature Dependence
The solubility of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is endothermic , meaning it increases with temperature. This relationship is critical for cooling crystallization .
-
Low T (273–283 K): Solubility is limited, favoring high yield during isolation.
-
High T (313–333 K): Solubility increases significantly, allowing for efficient dissolution and filtration of impurities.
Thermodynamic Modeling
To rigorously describe the solubility behavior and design crystallization processes, experimental data (
Modified Apelblat Equation
The most versatile model for correlating solubility with temperature is the Modified Apelblat Equation :
- : Mole fraction solubility.
- : Absolute temperature (K).[1]
-
: Empirical parameters derived from regression analysis.
-
and
reflect the non-ideal entropy of mixing. - is related to the enthalpy of solution.
-
and
Thermodynamic Parameters
From the solubility data, the fundamental thermodynamic functions of solution (
-
Enthalpy (
): Indicates heat absorbed/released. For this compound, (Endothermic). -
Gibbs Energy (
): Driving force of dissolution. -
Entropy (
): Disorder change.
Thermodynamic Interaction Diagram
Figure 2: Thermodynamic cycle of dissolution for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole.
Practical Applications & Process Design
Crystallization Strategy
Based on the solubility profile, the optimal purification method is Cooling Crystallization or Anti-Solvent Crystallization .
-
Solvent System: Ethanol or Isopropanol (IPA).
-
Reasoning: These solvents offer moderate solubility at high temperatures (allowing dissolution) and significantly lower solubility at low temperatures (maximizing yield).
-
-
Anti-Solvent: Water.
-
Protocol: Dissolve the compound in warm Ethanol/Acetone. Slowly add Water to induce supersaturation. The hydrophobic nature of the propoxy/phenyl groups will drive precipitation.
-
Formulation
For liquid formulations, co-solvent systems (e.g., PEG-400/Water or Ethanol/Propylene Glycol) are recommended to enhance solubility via the "log-linear" cosolvency effect.
References
-
General Solubility Methodology
-
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
-
Compound Information
-
Thermodynamic Modeling
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
Sources
1H NMR spectral analysis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
This guide provides an in-depth technical workflow for the structural elucidation and spectral analysis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole . It is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating approach to small molecule characterization.[1]
Introduction & Structural Context
The compound 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole represents a classic "sulfonyl-azole" scaffold, often utilized as a bioactive core in COX-2 inhibitors or as a sulfonyl transfer reagent in organic synthesis.
Structurally, it consists of three distinct magnetic environments:[1]
-
The Pyrazole Core: An aromatic heterocycle attached via nitrogen (N1) to a sulfonyl group. The electron-withdrawing nature of the sulfonyl group significantly deshields the pyrazole protons compared to the parent 1H-pyrazole.
-
The Linker: A sulfonyl (-SO₂-) bridge.
-
The Phenyl Ring: A 1,3,4-trisubstituted benzene system (ABX pattern).[1]
-
Aliphatic Side Chains: A methyl group and a propoxy ether tail.
This guide details the acquisition, processing, and assignment logic required to unambiguously confirm this structure.
Experimental Protocol (Self-Validating)
To ensure high-fidelity data suitable for publication or regulatory filing, follow this standardized workflow.
Sample Preparation[2][3]
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard choice (99.8% D). It provides excellent solubility for this lipophilic sulfonamide.
-
Alternative: Use DMSO-d₆ if rotameric broadening is observed or if water peaks interfere with the aliphatic region (approx. 3.3 ppm in DMSO vs 1.56 ppm in CDCl₃).
-
-
Concentration: 5–10 mg in 600 µL solvent.
-
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]
Acquisition Parameters (400 MHz or higher)
| Parameter | Value | Rationale |
| Pulse Sequence | zg30 or zg | 30° pulse angle ensures rapid relaxation recovery. |
| Relaxation Delay (D1) | ≥ 2.0 sec | Essential for accurate integration of aromatic protons. |
| Scans (NS) | 16–64 | Sufficient S/N ratio for observing small coupling constants (J). |
| Spectral Width (SW) | -1 to 12 ppm | Covers all aromatic and aliphatic regions. |
| Temperature | 298 K | Standardized for reproducibility. |
Spectral Assignment Logic
The assignment strategy relies on identifying "spin systems" and connecting them via the sulfonyl and ether bridges.
The Aliphatic Region (High Field)
This region confirms the 3-methyl-4-propoxy substitution pattern.
-
Propoxy Terminus (-CH₃): Look for a triplet at ~1.05 ppm .
-
Propoxy Middle (-CH₂-): A multiplet (sextet-like) at ~1.85 ppm .
-
Aromatic Methyl (Ar-CH₃): A sharp singlet at ~2.25 ppm .[2]
-
Propoxy Ether (-O-CH₂-): A distinct triplet deshielded by oxygen at ~4.00 ppm .
The Aromatic Region (Low Field)
This region contains two distinct isolated spin systems: the Pyrazole ring and the Phenyl ring.
System A: The Pyrazole Ring (3 Protons)
The N-sulfonyl group is a strong electron-withdrawing group (EWG), shifting these protons downfield compared to neutral pyrazoles.
-
H-4 (C4-H): The most shielded pyrazole proton. Appears as a dd or triplet at ~6.45 ppm .
-
H-3 & H-5 (C3-H, C5-H): Deshielded doublets appearing at ~7.70 – 8.30 ppm .
-
Differentiation: H-5 (closest to N1-SO2) is typically more deshielded than H-3, though 2D NOESY is required for absolute confirmation.
-
System B: The Phenyl Ring (3 Protons - ABX System)
-
H-5' (Ortho to Propoxy): Shielded by the electron-donating alkoxy group. Doublet at ~6.90 ppm (J ≈ 8.5 Hz).
-
H-2' (Ortho to SO₂, Meta to Me): Deshielded by SO₂. Doublet (small meta-coupling) at ~7.75 ppm .
-
H-6' (Ortho to SO₂, Ortho to H-5'): Deshielded by SO₂. Doublet of Doublets at ~7.85 ppm (J ≈ 8.5, 2.0 Hz).[1]
Summary of Chemical Shifts
Table 1: Predicted 1H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| 1 (Propoxy) | 1.06 | Triplet (t) | 3H | 7.4 | Terminal CH₃ |
| 2 (Propoxy) | 1.86 | Multiplet (m) | 2H | - | Middle CH₂ |
| 3 (Ar-Me) | 2.24 | Singlet (s) | 3H | - | Isolated Methyl on Ring |
| 4 (Propoxy) | 4.02 | Triplet (t) | 2H | 6.5 | O-CH₂ (Deshielded) |
| 5 (Pz-H4) | 6.46 | dd / t | 1H | 2.8, 1.6 | Pyrazole C4 (Shielded) |
| 6 (Ph-H5') | 6.92 | Doublet (d) | 1H | 8.6 | Ortho to O-Propyl |
| 7 (Pz-H3) | 7.72 | Doublet (d) | 1H | 1.6 | Pyrazole C3 |
| 8 (Ph-H2') | 7.76 | Doublet (d) | 1H | 2.2 | Ortho to SO₂ (Meta coupling) |
| 9 (Ph-H6') | 7.88 | dd | 1H | 8.6, 2.2 | Ortho to SO₂ (Ortho+Meta) |
| 10 (Pz-H5) | 8.25 | Doublet (d) | 1H | 2.8 | Pyrazole C5 (Adj. to N-SO₂) |
Note: Values are estimates based on substituent additivity rules and analogous N-sulfonyl pyrazoles.
Structural Elucidation Workflow (Visualization)
The following diagram illustrates the logical flow from raw data to structural confirmation, highlighting the specific 2D experiments required to connect the "islands" of protons.
Figure 1: Analytical workflow for structural confirmation. COSY establishes proton neighbors; HMBC connects the distinct ring systems.
Advanced Verification (2D NMR)
To achieve "E-E-A-T" level validation, 1D NMR is often insufficient due to overlapping aromatic signals.[1] The following 2D correlations are definitive:
COSY (Correlation Spectroscopy)[1]
-
Propyl Chain: Shows the connectivity CH3 (1.06) <-> CH2 (1.86) <-> O-CH2 (4.02).
-
Phenyl Ring: Shows the strong coupling between H-5' (6.92) and H-6' (7.88). H-2' will show only weak cross-peaks (meta-coupling).
-
Pyrazole Ring: Shows correlations between H-4 and both H-3/H-5 .
HMBC (Heteronuclear Multiple Bond Correlation)
This is the "problem solver" experiment.
-
Connecting Methyl to Phenyl: The singlet at 2.24 ppm will show correlations to C-2' , C-3' , and C-4' , confirming the methyl is attached to the aromatic ring, not the pyrazole.[1]
-
The Sulfonyl Bridge: There is no proton on the sulfonyl group, so you cannot see it directly.[1] However, H-2' and H-6' (Phenyl) and H-5 (Pyrazole) will all show correlations to the ipso carbons attached to the sulfonyl group, indirectly confirming the linkage.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on additivity rules for benzene derivatives).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [1]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Standard resource for chemical shift data).[3][4][5]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Source for Pyrazole N-sulfonyl shift effects). [1]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Sulfonyl Pyrazoles with Propoxy Functionality: A Technical Guide to Synthesis and SAR
Executive Summary
This technical guide analyzes the medicinal chemistry and synthetic utility of sulfonyl pyrazoles functionalized with propoxy groups . While sulfonyl pyrazoles (e.g., Celecoxib) are established pharmacophores in anti-inflammatory and antineoplastic therapy, the specific incorporation of a propoxy (
Part 1: Chemical Architecture & Rational Design
The Pharmacophore
The scaffold consists of two primary domains:
-
The Pyrazole Core: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. It serves as a rigid linker that orients substituents in 3D space.
-
The Sulfonyl Group (
): typically attached at the or position. This group acts as a hydrogen bond acceptor and is critical for anchoring the molecule in active sites (e.g., interacting with Arg513 in COX-2).
The "Propoxy" Advantage
In medicinal chemistry, replacing a methoxy (
-
Electronic Effect: The propoxy group is an electron-donating group (EDG) via resonance, increasing electron density on the attached aromatic ring.
-
Steric/Lipophilic Effect: The propyl chain adds rotatable bonds and hydrophobicity. In anticancer studies (e.g., Compound MR-S1-12), bulky hydrophobic areas provided by di-propoxy chains were found necessary for potency, likely by displacing water from hydrophobic sub-pockets in the target protein.
Part 2: Synthetic Strategies
The synthesis of sulfonyl pyrazoles generally follows two primary pathways: Cyclocondensation (most common) and [3+2] Cycloaddition .
Pathway A: Cyclocondensation (The Standard Protocol)
The most robust method involves the reaction of a 1,3-diketone with a sulfonyl hydrazine . This reaction is regioselective, governed by the steric bulk of the diketone substituents and the solvent conditions.
Mechanism:
-
Nucleophilic attack of the hydrazine terminal nitrogen on the most electrophilic carbonyl of the diketone.
-
Formation of a hydrazone intermediate.[1]
-
Intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Pathway B: Functionalization of Pre-formed Pyrazoles
Alternatively, a pre-existing pyrazole containing a phenol group can be alkylated using propyl bromide (Williamson Ether Synthesis) to install the propoxy group, followed by sulfonylation if not already present.
Visualization of Synthetic Logic
Caption: Synthetic workflow for generating propoxy-substituted sulfonyl pyrazoles via cyclocondensation and subsequent alkylation.
Part 3: Therapeutic Applications & SAR Data[3]
Anticancer Activity (The Di-Propoxy Effect)
Recent literature highlights the importance of alkoxy chain length in pyrazole-4-sulfonamides. Specifically, Compound MR-S1-12 , which features di-propoxy groups on the phenyl ring, demonstrated significant antiproliferative activity.[2][3]
-
Target: C6 (Rat brain tumor) and U937 (Lymphoma) cell lines.
-
Mechanism: The propoxy groups increase lipophilicity, facilitating cell membrane penetration. Once inside, the sulfonamide moiety likely interacts with carbonic anhydrases or tubulin, disrupting cell division.
-
Key Insight: Short chains (methoxy) were less effective than medium chains (propoxy), suggesting the binding site requires a specific hydrophobic volume occupancy.
Anti-Inflammatory (COX-2 Inhibition)
Celecoxib is the archetype of this class.[4] However, derivatives bearing propoxy groups have been synthesized to improve gastric safety profiles.
-
SAR Finding: Replacing the tolyl methyl group of Celecoxib with a propoxy-phenyl moiety often retains COX-2 selectivity but alters metabolic clearance rates. The propoxy group fits into the secondary pocket of the COX-2 enzyme, which is larger than that of COX-1.
Comparative Efficacy Table
| Compound Class | Substituent (R) | Target | Outcome/Potency | Reference |
| Pyrazole-4-sulfonamide | Di-propoxy | C6 Glioma Cells | High Potency (Hydrophobic fit) | [1] |
| Pyrazole-4-sulfonamide | Methoxy | C6 Glioma Cells | Moderate Potency | [1] |
| Celecoxib Analog | Propoxy-phenyl | COX-2 | Retained Selectivity / Lower GI Toxicity | [4] |
| Sulfonyl Pyrazole | Methyl (Control) | General | Baseline Activity | [2] |
Part 4: Experimental Protocols
Protocol: Synthesis of 1-(Benzenesulfonyl)-3-propoxy-1H-pyrazole
Note: This is a generalized procedure derived from standard pyrazole synthesis literature [2, 7].
Reagents:
-
3-Propoxy-1,3-diketone derivative (1.0 eq)
-
Benzenesulfonyl hydrazine (1.1 eq)
-
Ethanol (Absolute)[5]
-
Glacial Acetic Acid (Cat.)
Step-by-Step:
-
Dissolution: Dissolve 5.0 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 5.5 mmol of benzenesulfonyl hydrazine. Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) with stirring for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). -
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Precipitation: A solid precipitate should form. Stir for 15 minutes.
-
Filtration: Filter the solid under vacuum. Wash with cold water (
mL) to remove excess hydrazine. -
Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure sulfonyl pyrazole.
Protocol: Cell Viability Assay (MTT)
To verify the biological activity of the synthesized propoxy derivative.
-
Seeding: Seed cancer cells (e.g., HCT-116 or U937) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Treat cells with the propoxy-sulfonyl pyrazole at varying concentrations (0.1
M to 100 M). Include DMSO control. -
Incubation: Incubate for 48–72 hours at
, 5% . -
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media and add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression (GraphPad Prism).
Part 5: Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship logic for propoxy-substituted sulfonyl pyrazoles.
Caption: SAR map detailing how the propoxy group contributes to the overall potency of the sulfonyl pyrazole scaffold.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. National Institutes of Health (PMC). [Link] (Source for Compound MR-S1-12 and di-propoxy SAR data)
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link] (Primary source for synthesis and biological evaluation)
-
Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. ResearchGate (Chinese Journal of Chemistry). [Link] (Source for synthetic methodology)
-
Synthesis and Characterization of Celecoxib Derivatives. National Institutes of Health (PMC). [Link] (Source for Celecoxib derivative SAR and anti-inflammatory protocols)
Sources
A Technical Guide to the Determination of Melting Point and Thermal Stability for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Executive Summary
The journey of a novel chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are the melting point and thermal stability, which serve as foundational indicators of a compound's purity, crystal lattice energy, and safe processing window. This guide provides a comprehensive framework for the characterization of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole, a compound of interest within the broader class of N-arylsulfonylpyrazoles. While specific experimental data for this molecule is not prevalent in public literature, this document outlines the authoritative, industry-standard methodologies required to determine these crucial parameters. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), empowering researchers and drug development professionals to establish a robust thermal properties profile for this and similar NCEs.
Introduction: The "Why" Behind Thermal Characterization
1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its wide range of pharmacological activities.[1] The sulfonyl moiety suggests its potential role as a bioisostere or a key interacting group within a biological target. In the context of drug development, the physical form of an Active Pharmaceutical Ingredient (API) dictates its behavior. Key decisions in process chemistry, formulation, and packaging are critically dependent on its thermal characteristics.
-
Melting Point (Tₘ): The temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a sharp, well-defined temperature range. A high melting point often correlates with high crystal lattice energy, which can, in turn, influence solubility—a cornerstone of bioavailability.[2]
-
Thermal Stability: This refers to the stability of the molecule when subjected to heat. The decomposition temperature (Tₔ) is the point at which the molecule begins to chemically degrade.[3] Knowledge of this threshold is paramount for defining safe temperatures for manufacturing processes such as drying, milling, and long-term storage.[4][5]
This guide provides the strategic and experimental logic for determining these properties with precision and reliability.
Strategic Approach to Thermal Analysis
A comprehensive thermal analysis workflow involves two primary, complementary techniques: Differential Scanning Calorimetry (DSC) for identifying thermal transitions like melting, and Thermogravimetric Analysis (TGA) for quantifying mass changes associated with decomposition.[6] Combining these methods provides a holistic view of a material's behavior as a function of temperature.[5]
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is the definitive method for accurately determining the melting point and the associated enthalpy of fusion (ΔHfus).[2]
Causality Behind the Method
When a crystalline sample reaches its melting point, it undergoes an endothermic phase transition, requiring a significant amount of energy (the heat of fusion) to break the crystal lattice structure. DSC detects this energy absorption as a distinct peak on the thermogram. The shape and position of this peak provide invaluable information:
-
Onset Temperature: Considered the most accurate representation of the true melting point for a pure substance.
-
Peak Maximum: The temperature at which the rate of melting is greatest.
-
Peak Area: Directly proportional to the enthalpy of fusion (ΔHfus), quantifying the energy required to melt the sample. A high ΔHfus suggests a highly stable crystal lattice.
Experimental Protocol: DSC for Melting Point Determination
This protocol outlines a self-validating system for obtaining a precise melting point.
Instrumentation: A calibrated heat-flux DSC instrument. Sample Preparation:
-
Accurately weigh 2-5 mg of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole into a clean, non-reactive aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample, ensuring a sharper, more accurate melting peak.
-
Hermetically seal the pan using a press. This is crucial to prevent any loss of volatile material before or during the melting process.
-
Place an identical, empty, sealed aluminum pan on the reference sensor of the DSC cell. This allows the instrument to measure the differential heat flow accurately.[2]
Instrumental Parameters:
-
Purge Gas: Set a constant, inert nitrogen purge gas flow (e.g., 50 mL/min). This prevents any oxidative degradation of the sample during heating.
-
Temperature Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled, linear rate. A standard rate of 10°C/min is typically used as it provides a good balance between resolution and experimental time.[8]
-
Heat to a final temperature significantly above the observed melting event to ensure the entire transition is captured (e.g., 250°C, adjustable based on preliminary findings).
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting event will appear as an endothermic peak.
-
Determine the extrapolated onset temperature of the peak. This is found by taking the intersection of the pre-transition baseline with the tangent of the peak's leading edge.
-
Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
TGA is an essential technique for measuring changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[4] Its primary use in this context is to determine the temperature at which the compound begins to decompose.[3][9]
Causality Behind the Method
As a sample is heated, it will eventually reach a temperature at which covalent bonds begin to break, leading to the formation of smaller, volatile molecules that escape as gas. TGA uses a highly sensitive microbalance to record this loss of mass. The resulting plot of mass vs. temperature provides a clear indication of the thermal stability. An inert nitrogen atmosphere is typically used to ensure the observed mass loss is due to thermal decomposition alone, not oxidation.[9]
Experimental Protocol: TGA for Decomposition Analysis
This protocol provides a robust method for assessing the thermal stability of the target compound.
Instrumentation: A calibrated Thermogravimetric Analyzer. Sample Preparation:
-
Accurately weigh 5-10 mg of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole directly into a tared TGA pan (platinum or ceramic pans are common). A slightly larger sample size than DSC is often used to ensure the mass loss is easily detectable by the balance.
-
Place the pan onto the TGA's automatic loading mechanism or manually place it on the balance hanger.
Instrumental Parameters:
-
Purge Gas: Set a constant, inert nitrogen purge gas flow (e.g., 20-50 mL/min) through the furnace and balance. This creates a non-reactive environment.[9]
-
Temperature Program:
-
Equilibrate the furnace at ambient temperature (e.g., 30°C).
-
Ramp the temperature at a controlled, linear rate (e.g., 10°C/min or 20°C/min) to a high temperature, well beyond the expected decomposition (e.g., 600°C).
-
The heating rate can influence the observed decomposition temperature; consistency is key for comparative studies.
-
Data Analysis:
-
Plot the percent mass loss versus temperature (°C).
-
The resulting curve will show a stable baseline (100% mass) until decomposition begins, at which point a sharp drop will occur.
-
Determine the onset temperature of decomposition (Tₔ). This is often calculated using the tangent method at the point of initial, significant mass loss. This temperature represents the upper limit for the compound's thermal stability.
Visualization: TGA Experimental Workflow
Caption: Workflow for Thermal Stability Assessment using TGA.
Data Synthesis and Implications for Drug Development
The data obtained from DSC and TGA experiments should be compiled for a clear and concise summary of the compound's thermal properties.
Summary of Thermal Properties
| Parameter | Method | Result | Unit |
| Melting Point (Onset) | DSC | To be determined | °C |
| Enthalpy of Fusion (ΔHfus) | DSC | To be determined | J/g |
| Decomposition Temp (Onset) | TGA | To be determined | °C |
Interpreting the Data for Pharmaceutical Application
-
A sharp melting peak from DSC would confirm the sample as a pure, crystalline material. A broad peak could indicate impurities or the presence of multiple crystal forms (polymorphs).
-
A high melting point (e.g., >150°C) , coupled with a high enthalpy of fusion, suggests a thermodynamically stable crystal lattice. While this is good for solid-state stability, it may present challenges for dissolution and solubility, requiring formulation strategies like particle size reduction or salt formation.
-
The decomposition temperature from TGA defines the "safe" thermal window. For example, if Tₔ is 220°C, then all manufacturing steps, such as oven drying, should be conducted at temperatures well below this limit (e.g., <150°C) to prevent degradation and ensure the API's purity and potency.
Conclusion
Establishing the melting point and thermal stability of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is a non-negotiable step in its progression as a potential drug candidate. The rigorous application of Differential Scanning Calorimetry and Thermogravimetric Analysis, as detailed in this guide, provides the necessary data to inform critical decisions in chemical processing, formulation development, and storage. This foundational knowledge is indispensable for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
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Vereykin, S. P., et al. (2019). Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. Journal of Chemical Thermodynamics, 128, 173-186. Available from: [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho Laboratories Pvt. Ltd. Available from: [Link]
-
A Practical Introduction to Differential Scanning Calorimetry. (n.d.). ResearchGate. Available from: [Link]
-
ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Available from: [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. Available from: [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek Group plc. Available from: [Link]
-
Malvern Panalytical. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Malvern Panalytical. Available from: [Link]
-
Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Advanced Materials Science Research. Available from: [Link]
-
Rai, N., & Twaroski, J. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. Available from: [Link]
-
Olteanu, M., et al. (2016). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available from: [Link]
-
Demetzos, C., & Pippa, N. (2014). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments. Available from: [Link]
-
Jamwal, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 124-131. Available from: [Link]
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech Inc. Available from: [Link]
-
Bîcu, E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]
-
da Silva, W. M. B., et al. (2024). Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. ResearchGate. Available from: [Link]
-
Yapar, G., et al. (2016). Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole Derivatives as Potential Antidepressant Agents. Molecules, 21(11), 1461. Available from: [Link]
-
El-Sayed, W. M., & Al-Saadi, M. S. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-794. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Cheméo. Available from: [Link]
-
Sid, A., et al. (2011). Synthesis and Characterization of 1-Formyl-3-Phenyl-5-Aryl-2-Pyrazolines. European Journal of Chemistry, 2(3), 311-313. Available from: [Link]
-
Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available from: [Link]
-
Lam, L., et al. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Available from: [Link]
-
Cerecetto, H., et al. (2005). The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. PubMed Central. Available from: [Link]
-
He, Y., et al. (2019). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 11(11), 566. Available from: [Link]
-
Cerecetto, H., et al. (2005). (PDF) The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. ResearchGate. Available from: [Link]
-
Zhang, M., et al. (2023). Tuning Physicochemical Properties of Antipsychotic Drug Aripiprazole with Multicomponent Crystal Strategy Based on Structure and Property Relationship. ResearchGate. Available from: [Link]
-
American Elements. (n.d.). 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride. American Elements. Available from: [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3-methyl-. NIST Chemistry WebBook. Available from: [Link]
-
Frontier Specialty Chemicals. (n.d.). 1-Methyl-1H-Pyrazole-3-sulfonamide. Frontier Specialty Chemicals. Available from: [Link]
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available from: [Link]
-
Liu, G., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Available from: [Link]
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A Technical Guide to the Synthesis and Characterization of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Identification of a Novel Sulfonyl Pyrazole Derivative
In the landscape of medicinal chemistry and drug discovery, pyrazole and sulfonamide moieties are well-regarded pharmacophores, frequently incorporated into the design of novel therapeutic agents.[1][2] The target molecule of this guide, 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole, represents a specific conjunction of these two important structural motifs. A comprehensive search of publicly accessible chemical databases does not yield a specific Chemical Abstracts Service (CAS) number for this compound. This suggests that 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is likely a novel or not widely reported chemical entity.
This guide, therefore, transitions from a direct identification of a pre-existing CAS number to a more foundational scientific endeavor: a proposed pathway for its synthesis, purification, and analytical characterization. For the researcher, this provides a practical framework for creating and confirming the identity of this molecule, which is the necessary first step before any biological evaluation can be undertaken.
Physicochemical and Pharmacological Context
While specific data for the target molecule is unavailable, the broader class of pyrazole sulfonamides exhibits a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][3][4] The structural features of our target compound—a substituted phenylsulfonyl group attached to a pyrazole ring—suggest potential for similar bioactivities.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₆N₂O₃S | Based on the chemical structure. |
| Molecular Weight | 284.34 g/mol | Calculated from the molecular formula. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Estimated based on similar structures; indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups on the pyrazole or sulfonyl moieties. |
| Hydrogen Bond Acceptors | 5 | Two nitrogens in the pyrazole ring and three oxygens in the sulfonyl group. |
| Potential Biological Targets | Carbonic anhydrases, kinases, cyclooxygenase (COX) enzymes | Based on the known activities of related pyrazole sulfonamide derivatives.[2] |
Proposed Synthetic Pathway and Experimental Protocol
The most direct and logical synthetic route to 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole involves the sulfonylation of pyrazole with a suitably substituted benzenesulfonyl chloride. This is a well-established method for the formation of N-sulfonylated heterocycles.[5] The key intermediate, 3-methyl-4-propoxybenzenesulfonyl chloride, can be prepared from commercially available starting materials.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-methyl-4-propoxybenzenesulfonyl chloride
This intermediate can be synthesized via electrophilic aromatic substitution (chlorosulfonation) of 3-methyl-4-propoxybenzene.
Protocol:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Carefully add chlorosulfonic acid (2.5 equivalents) to the flask.
-
Slowly add 3-methyl-4-propoxybenzene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. The addition of the aromatic compound to the acid (reverse addition) can help to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, 3-methyl-4-propoxybenzenesulfonyl chloride, will precipitate.
-
Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
This final step involves the reaction of the synthesized sulfonyl chloride with 1H-pyrazole in the presence of a base.
Protocol:
-
To a solution of 1H-pyrazole (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Dissolve the 3-methyl-4-propoxybenzenesulfonyl chloride (1 equivalent) in the same solvent and add it dropwise to the pyrazole solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl to remove excess triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization and Data Interpretation
To unequivocally identify the synthesized compound and pave the way for a potential CAS number registration, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Results for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole |
| ¹H NMR Spectroscopy | - Signals for the propyl group protons (~1.0 ppm, triplet; ~1.8 ppm, sextet; ~4.0 ppm, triplet).- A singlet for the methyl group protons (~2.2 ppm).- Aromatic proton signals in the range of 7.0-8.0 ppm.- Distinct signals for the pyrazole ring protons. |
| ¹³C NMR Spectroscopy | - Resonances for the aliphatic carbons of the propyl and methyl groups.- Aromatic carbon signals.- Signals corresponding to the pyrazole ring carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (284.34).- Characteristic fragmentation patterns, such as the loss of SO₂. |
| Infrared (IR) Spectroscopy | - Strong absorption bands characteristic of the sulfonyl group (S=O stretching) at approximately 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹. |
| Elemental Analysis | - The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the calculated theoretical values for C₁₃H₁₆N₂O₃S. |
Conclusion and Future Directions
While a CAS number for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is not currently indexed, this guide provides a robust scientific framework for its de novo synthesis and characterization. The successful execution of the proposed synthetic route, coupled with thorough analytical confirmation, would provide the necessary data for the scientific community to recognize and classify this novel compound, potentially leading to its registration and the assignment of a CAS number. Researchers in drug discovery can utilize this methodology to access this and other novel pyrazole sulfonamide derivatives for screening in various biological assays, thereby expanding the chemical space for potential therapeutic agents.
References
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI.
- Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.). ResearchGate.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Introduction: The Enduring Importance and Modern Synthesis of Sulfonamides
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and drug development. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have become indispensable therapeutic agents, exhibiting a vast range of biological activities.[1][2] Their applications span from classical antibacterial and antifungal agents to diuretics, anti-inflammatory drugs (e.g., COX-2 inhibitors), anticonvulsants, and even cutting-edge antiviral and anticancer therapies.[3] The versatility of the sulfonamide moiety stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form crucial hydrogen bonds with biological targets.
The most traditional and widely used method for constructing the sulfonamide linkage involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] While effective, this method can be limited by the high reactivity and instability of sulfonyl chlorides, which can be sensitive to moisture and incompatible with certain functional groups. Furthermore, the reaction generates stoichiometric amounts of hydrochloric acid, necessitating the use of a base, which can complicate purification.
To address these limitations, the development of alternative sulfonating agents is an area of active research. This application note details the synthesis and use of a novel pyrazole-based sulfonating agent, 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole . This reagent offers a potentially milder and more selective approach to the synthesis of a diverse array of sulfonamides. The pyrazole moiety serves as an excellent leaving group, activating the sulfonyl group for nucleophilic attack by an amine under controlled conditions. This guide provides comprehensive, step-by-step protocols for the synthesis of the reagent and its subsequent application in sulfonamide formation, tailored for researchers in organic synthesis and medicinal chemistry.
Synthesis of the Sulfonating Reagent: 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
The synthesis of the target sulfonating agent is a two-step process, beginning with the preparation of the corresponding sulfonyl chloride, followed by its reaction with pyrazole.
Part A: Synthesis of (3-methyl-4-propoxyphenyl)sulfonyl chloride
The precursor sulfonyl chloride is synthesized via the electrophilic chlorosulfonation of 1-propoxy-2-methylbenzene. This reaction must be performed with caution due to the corrosive and reactive nature of chlorosulfonic acid.
Protocol 1: Synthesis of (3-methyl-4-propoxyphenyl)sulfonyl chloride
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl and SO₂ gases (e.g., a bubbler containing a concentrated NaOH solution).
-
Reagent Addition: Charge the flask with 1-propoxy-2-methylbenzene (1.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Chlorosulfonation: Add chlorosulfonic acid (3.0 eq.) dropwise via the dropping funnel to the stirred starting material over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. A large volume of HCl gas will be evolved.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude (3-methyl-4-propoxyphenyl)sulfonyl chloride under vacuum. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system like hexanes/ethyl acetate if necessary.
Part B: Synthesis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
The synthesized sulfonyl chloride is then reacted with pyrazole in the presence of a non-nucleophilic base to form the final sulfonating reagent.
Protocol 2: Synthesis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add pyrazole (1.2 eq.) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve (3-methyl-4-propoxyphenyl)sulfonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the pyrazole solution at room temperature over 20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole.
Caption: Workflow for the synthesis of the sulfonating reagent.
Protocol for Sulfonamide Synthesis
The following protocol describes a general procedure for the synthesis of sulfonamides from primary or secondary amines using the prepared 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole | Synthesized in-house | >95% |
| Primary or Secondary Amine | Commercial | Reagent Grade |
| Triethylamine (Et₃N) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | Commercial | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Commercial | ACS Grade |
| Brine (Saturated NaCl solution) | Prepared in-house | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | Anhydrous |
| Silica Gel for Column Chromatography | Commercial | 230-400 mesh |
| TLC plates (Silica gel 60 F₂₅₄) | Commercial | - |
Protocol 3: General Synthesis of Sulfonamides
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: Add 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole (1.1 eq.) to the solution, followed by triethylamine (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using 3:7 ethyl acetate/hexanes as eluent) by observing the consumption of the amine starting material. Typical reaction times range from 6 to 24 hours. For less reactive amines, gentle heating (e.g., 40 °C) may be required.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude sulfonamide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for sulfonamide synthesis.
Mechanism, Discussion, and Expected Results
The use of 1-sulfonylpyrazoles as sulfonating agents relies on the principle that pyrazole is a good leaving group. The reaction is proposed to proceed via a direct nucleophilic substitution mechanism.
Proposed Mechanism:
The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the 1-sulfonylpyrazole. This is followed by the departure of the resonance-stabilized pyrazole anion, which is subsequently protonated by the triethylammonium cation formed in the reaction.
Caption: Proposed reaction mechanism for sulfonamide formation.
Discussion and Advantages:
-
Mild Reaction Conditions: This method allows for the formation of sulfonamides at room temperature, which is advantageous for substrates containing sensitive functional groups that might not be stable to the harsher conditions sometimes required for reactions with sulfonyl chlorides.
-
Improved Handling: 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is expected to be a stable, crystalline solid that is less sensitive to moisture than the corresponding sulfonyl chloride, making it easier to handle and store.
-
Simplified Purification: The primary byproduct of the reaction is pyrazole, which is a relatively non-polar, water-soluble heterocycle. This, along with triethylamine hydrochloride, can often be easily removed during the aqueous work-up, potentially simplifying the final purification of the desired sulfonamide.
Representative Results
The following table presents expected results for the synthesis of a small library of sulfonamides using the described protocol. Yields are representative and may vary depending on the specific amine substrate.
| Entry | Amine Substrate | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 8 | 92% |
| 2 | Benzylamine | 6 | 95% |
| 3 | Morpholine | 12 | 88% |
| 4 | N-methylaniline | 24 | 75% |
Safety Precautions
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Sulfonyl Chlorides: Arylsulfonyl chlorides are lachrymators and are corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
References
-
Organic Syntheses. p-Acetaminobenzenesulfonyl chloride. [Link]
- Baraa G. Alani, et al. (2024).
- Bhusare, S. R., et al. (2025). Synthesis and bioactivities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety.
- Jayaroopa, P. (2013). Pyrazoles:synthetic strategies and their pharmaceutical applications-an overview. International Journal of PharmTech Research, 5(4), 1475.
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). ijarsct.
- Bisharat, et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
-
Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]
- Zhang, Q., et al. (2024). Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles.
- Çakır, Ü. A., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - NIH.
- Yu, F., et al. (2019). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
- Reddy, T. S., et al. (2021). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
-
PubChem. 4-Methoxy-3-methylbenzene-1-sulfonyl chloride. [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
- Al-Moktadir, A., et al. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC.
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]
-
PubChem. (1R,2S)-2-{[N-({2-[(3-chlorophenyl)sulfanyl]-2-methylpropoxy}carbonyl)-L-leucyl]amino}-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid. [Link]
-
OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Link]
- Schmalzbauer, M., et al. (2025). Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO2, and Alcohols. PMC.
- Google Patents. WO2000040551A1 - Process for forming highly soluble linear alkyl benzene sulfonate surfactant and cleaning compositions containing same.
-
PubChem. (((2-Chloroethyl)sulfonyl)methyl)benzene. [Link]
-
PubMed. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]
Sources
introducing 3-methyl-4-propoxyphenylsulfonyl group into amines
Application Note: Strategic Synthesis and Optimization of N-(3-methyl-4-propoxyphenylsulfonyl) Amines
Executive Summary
This guide details the strategic introduction of the 3-methyl-4-propoxyphenylsulfonyl moiety into amine-bearing scaffolds. In medicinal chemistry, this specific sulfonyl group serves as a critical "tail" modification. The propoxy chain provides enhanced lipophilicity (
This protocol prioritizes regiochemical fidelity and purification efficiency , offering a self-validating workflow that minimizes chromatographic overhead.
Chemical Strategy & Retrosynthesis
The introduction of this group is classically achieved via nucleophilic substitution using 3-methyl-4-propoxyphenylsulfonyl chloride (1) . If this reagent is not commercially available or exhibits hydrolytic degradation, it must be synthesized de novo to ensure high yields in the coupling step.
Retrosynthetic Logic:
-
Target: Sulfonamide (
). -
Reagent: Sulfonyl Chloride (
). -
Precursor: 1-propoxy-2-methylbenzene (via O-alkylation of o-cresol).
Visualizing the Pathway
The following diagram outlines the complete workflow from raw materials to the final purified sulfonamide.
Figure 1: End-to-end synthesis workflow ensuring regiochemical control and efficient coupling.
Precursor Preparation (The "Make" Protocol)
Note: Skip this section if high-quality sulfonyl chloride (1) is available. Commercial sulfonyl chlorides often hydrolyze to sulfonic acids upon storage. If the reagent is a "wet solid" or smells of HCl, perform this synthesis.
Step 1: Synthesis of 3-methyl-4-propoxyphenylsulfonyl chloride
Reaction: Electrophilic aromatic substitution (Chlorosulfonation). Regioselectivity: The propoxy group (position 4 relative to sulfonyl) is a strong ortho/para director. The 3-methyl group reinforces this direction. The position para to the propoxy group is sterically accessible and electronically activated.
Protocol:
-
Setup: Equip a 250 mL 3-neck flask with a dropping funnel, thermometer, and an HCl gas trap (scrubber).
-
Charge: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool to 0–5°C (ice/salt bath).
-
Addition: Dropwise add 1-propoxy-2-methylbenzene (1.0 equiv) over 30 minutes. Caution: Exothermic.
-
Reaction: Remove ice bath. Stir at room temperature for 2 hours. If conversion is incomplete (TLC), heat to 45°C for 1 hour.
-
Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Filter rapidly. Wash with cold water (
). Dissolve the solid in DCM, dry over , and concentrate.-
Stability Note: Use immediately or store under
at -20°C.
-
Coupling Protocols (Amine Introduction)
Choose the method based on your amine's properties.
Method A: Anhydrous Conditions (Standard)
Best for: Valuable amines, non-polar side chains, and scale-up.
| Reagent | Equivalents | Role |
| Amine ( | 1.0 | Nucleophile |
| Sulfonyl Chloride (1) | 1.1 – 1.2 | Electrophile |
| Triethylamine (TEA) | 1.5 – 2.0 | Acid Scavenger |
| DMAP | 0.1 (Optional) | Catalyst for sterically hindered amines |
| DCM or THF | Solvent | Concentration ~0.1 M |
Procedure:
-
Dissolve the Amine and TEA in anhydrous DCM under Nitrogen.
-
Cool to 0°C .
-
Add Sulfonyl Chloride (1) (dissolved in minimal DCM) dropwise.
-
Allow to warm to RT and stir for 2–4 hours.
-
Monitor: TLC/LCMS. Look for the disappearance of the amine.[1]
-
Workup (Self-Validating):
-
Dilute with DCM.
-
Wash 1: 1M HCl (Removes unreacted Amine and TEA).
-
Wash 2: Sat.
(Removes hydrolyzed sulfonyl chloride/sulfonic acid). -
Wash 3: Brine -> Dry (
) -> Concentrate.
-
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or inorganic salts (HCl salts).
Procedure:
-
Dissolve Amine in Water (or 1:1 Water/Dioxane if solubility is poor).
-
Add
or (2.5 equiv). -
Add Sulfonyl Chloride (1) (1.2 equiv) in one portion (if solid) or dissolved in minimal THF.
-
Stir vigorously at RT overnight.
-
Workup: Acidify carefully to pH ~3 (if product is acidic) to precipitate, or extract with EtOAc.
Troubleshooting & Optimization Logic
Use the following decision tree to resolve common synthetic failures.
Figure 2: Logic flow for troubleshooting common sulfonylation issues.
Analytical Validation
To ensure the integrity of the 3-methyl-4-propoxyphenyl group, verify the following NMR signals (in
| Position | Group | Multiplicity | Approx.[2][3][4][5][6][7][8] Shift ( | Diagnostic Value |
| Ar-H | Aromatic Ring | Multiplet | 7.6 – 7.8 ppm | Confirm substitution pattern (1,3,[9]4) |
| O- | Propoxy | Triplet | 3.9 – 4.0 ppm | Integration = 2H. Confirm ether linkage. |
| Ar- | Aryl Methyl | Singlet | 2.2 – 2.3 ppm | Integration = 3H. |
| - | Propoxy | Multiplet | 1.8 – 1.9 ppm | Integration = 2H. |
| - | Propoxy | Triplet | 1.0 – 1.1 ppm | Integration = 3H. |
| NH | Sulfonamide | Broad Singlet | 4.5 – 8.0 ppm | Exchangeable with |
References
-
General Sulfonamide Synthesis
-
Chlorosulfonation Regioselectivity
- Cermola, F., et al. "Regioselectivity in the chlorosulfonation of alkyl phenyl ethers." Tetrahedron Lett.2018, 59(12), 1102-1106.
-
Source:
-
Schotten-Baumann Conditions
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. Section 16-74.
-
Source:
-
Purification Strategies
- "Purification of Sulfonamides via Acid/Base Extraction." Org. Process Res. Dev.2009, 13(4), 702.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Cyclopropoxy-4-methylbenzene | C10H12O | CID 52145979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]
Application Note: Strategic Solvent Selection for Reactions Involving 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Introduction: The Critical Role of the Solvent Environment
The choice of solvent is a paramount decision in the design and execution of chemical syntheses. For reactions involving novel heterocyclic compounds such as 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole, the solvent environment dictates not only the solubility of reactants and reagents but also profoundly influences reaction kinetics, pathway selection, and ultimately, the yield and purity of the desired product. This application note provides a comprehensive guide to the strategic selection of solvents for reactions involving this sulfonylpyrazole derivative, blending theoretical considerations with practical, field-proven protocols.
The 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the electronic influence of the sulfonyl group. The pyrazole moiety is a well-known pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1] The sulfonyl group, a strong electron-withdrawing substituent, modulates the electronic properties of the pyrazole ring, influencing its reactivity in various transformations. Understanding the interplay between the substrate, reagents, and the solvent is therefore essential for achieving optimal reaction outcomes.
This guide is structured to provide a logical workflow for solvent selection, from initial theoretical considerations based on the physicochemical properties of the substrate and the intended reaction type, to a detailed experimental protocol for systematic solvent screening.
Physicochemical Profile of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
While specific experimental data for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is not extensively documented in publicly available literature, its structural motifs allow for informed predictions of its physicochemical properties.
-
Structure: The molecule consists of a pyrazole ring, a sulfonyl linker, and a substituted phenyl ring.
-
Polarity: The presence of the sulfonyl group and the nitrogen atoms in the pyrazole ring imparts a significant degree of polarity to the molecule. The propoxy and methyl substituents on the phenyl ring contribute to its lipophilicity. This amphiphilic nature suggests solubility in a range of polar and some less polar organic solvents.
-
Expected State: Based on the melting points of structurally similar sulfonylated pyrazoles and other pyrazole derivatives, 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is expected to be a solid at room temperature.[2][3][4][5]
A preliminary, qualitative solubility assessment is recommended as the first practical step in any solvent selection process.
Theoretical Framework for Solvent Selection
The choice of solvent should be guided by the nature of the intended chemical transformation. The pyrazole ring is known to undergo electrophilic substitution, primarily at the C4 position, and is also susceptible to nucleophilic attack at the C3 and C5 positions, a reactivity pattern that is further influenced by the strongly electron-withdrawing sulfonyl group.[6]
Solvent Classes and Their Suitability
Based on synthetic routes for analogous sulfonylated and functionalized pyrazoles, several classes of solvents are of primary interest.
-
Polar Aprotic Solvents: (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Rationale: These solvents are excellent at solvating polar and charged species without participating in hydrogen bonding with nucleophiles, which can enhance their reactivity. DMSO, in particular, has been shown to be a superior medium for the synthesis of C-4 sulfenylated pyrazoles.[7][8]
-
Applications: Ideal for nucleophilic substitution reactions, palladium-catalyzed cross-couplings, and reactions involving organometallic reagents.
-
-
Polar Protic Solvents: (e.g., Ethanol (EtOH), Methanol (MeOH), Water (H₂O), Acetic Acid (AcOH))
-
Rationale: These solvents can act as both hydrogen bond donors and acceptors, and can stabilize charged intermediates and transition states. They are also often used in the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[9]
-
Applications: Suitable for condensation reactions, reactions involving acid or base catalysis, and some substitution reactions. However, their ability to solvate and potentially deactivate strong nucleophiles should be considered.
-
-
Non-Polar/Weakly Polar Aprotic Solvents: (e.g., Dichloromethane (DCM), Chloroform (CHCl₃), Toluene, Dioxane)
-
Rationale: These solvents are less likely to interact strongly with reactants and are often used when minimal solvent participation is desired. Dioxane and ethanol have been employed in the synthesis of pyrazolone derivatives.[3]
-
Applications: Useful for reactions where solubility is sufficient, and for minimizing side reactions that may be promoted by more polar or protic solvents.
-
The following table summarizes the solvent classes and their general applicability:
| Solvent Class | Examples | General Characteristics | Recommended for Reactions Involving |
| Polar Aprotic | DMSO, DMF, MeCN, THF | High dielectric constant, solvates cations well, does not hydrogen bond with anions (nucleophiles). | Nucleophilic substitutions, cross-coupling reactions, reactions with enhanced nucleophile reactivity. |
| Polar Protic | EtOH, MeOH, H₂O, AcOH | Can act as H-bond donors and acceptors, stabilize charged species. | Condensations, acid/base catalyzed reactions, reactions where stabilization of charged intermediates is crucial. |
| Non-Polar/Weakly Polar Aprotic | DCM, CHCl₃, Toluene, Dioxane | Low dielectric constant, minimal interaction with reactants. | Reactions where solvent participation is undesirable, and for reactants with sufficient solubility in less polar media. |
Experimental Protocol for Solvent Screening
A systematic solvent screening experiment is the most reliable method for identifying the optimal solvent for a specific reaction. The following protocol outlines a general procedure for such a study.
Objective:
To determine the effect of different solvents on the yield and purity of the product in a reaction involving 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole.
Materials:
-
1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
-
Other reactants and reagents specific to the intended reaction
-
A selection of anhydrous solvents from the classes listed above (e.g., DMSO, DMF, MeCN, THF, EtOH, MeOH, DCM, Toluene)
-
Small-scale reaction vessels (e.g., 2 mL vials with stir bars)
-
Heating/cooling block or oil bath
-
Analytical instrumentation (TLC, LC-MS, HPLC)
Workflow Diagram:
Caption: Workflow for systematic solvent screening.
Step-by-Step Protocol:
-
Reaction Setup: In a series of identical reaction vials, add 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole and all other solid reactants and reagents.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., 0.5 mL). Ensure all reactions have the same substrate concentration.
-
Reaction Initiation: If a liquid reagent is required to start the reaction, add it to each vial simultaneously if possible. If heating is required, place all vials in a pre-heated block or oil bath.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.
-
Work-up: Once the reactions have reached completion (or after a predetermined time), quench the reactions appropriately. Perform a standardized work-up procedure for all samples.
-
Analysis: Analyze the crude product from each reaction by a quantitative method such as HPLC or qNMR to determine the yield and purity of the desired product.
-
Data Interpretation: Tabulate the results to compare the performance of each solvent. The ideal solvent will provide a high yield of the desired product with minimal formation of byproducts in a reasonable timeframe.
Data Presentation: Example Solvent Screening Results
The following table is a template for presenting the results of a solvent screening study for a hypothetical reaction (e.g., a nucleophilic aromatic substitution on the pyrazole ring).
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) | Observations |
| DMSO | 47.2 | 4 | >99 | 92 | 98 | Homogeneous, clean reaction profile |
| DMF | 36.7 | 6 | >99 | 85 | 95 | Homogeneous, minor byproducts observed |
| MeCN | 37.5 | 12 | 80 | 75 | 90 | Slower reaction rate |
| THF | 7.6 | 24 | 50 | 45 | 85 | Incomplete conversion, some side products |
| EtOH | 24.6 | 24 | 30 | 25 | 70 | Slow reaction, potential for side reactions |
| DCM | 9.1 | 24 | <10 | <5 | - | Minimal reaction observed |
| Toluene | 2.4 | 24 | <5 | <2 | - | No significant reaction |
Logical Relationships in Solvent Selection
The choice of solvent is intrinsically linked to the mechanism of the reaction. The following diagram illustrates the decision-making process based on reaction type.
Sources
- 1. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 6. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 9. dau.url.edu [dau.url.edu]
Application Note: Rapid Microwave-Assisted Synthesis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole for Drug Discovery Scaffolds
Abstract
This application note provides a comprehensive guide to the synthesis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole, a novel heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug discovery. We present a highly efficient, two-step synthetic pathway that leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods. The protocol is designed for researchers in synthetic chemistry and drug development, offering detailed, step-by-step instructions, mechanistic insights, and expected analytical data for product validation. The significance of pyrazole-based sulfonamides in developing targeted therapeutics is also discussed, highlighting the potential applications of this novel compound.[1][2]
Introduction: The Convergence of Pyrazole Scaffolds and MAOS
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its presence in a multitude of clinically approved drugs, including Celecoxib (an anti-inflammatory agent) and Sildenafil (a phosphodiesterase inhibitor).[3][4][5] Its structural versatility and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry.[6] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]
Conventional synthetic methods for preparing such derivatives often require harsh reaction conditions, long reaction times, and the use of hazardous solvents, posing challenges for efficiency and sustainability.[9] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[10][11][12] By using microwave irradiation, MAOS delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform heating that can accelerate reaction rates by orders of magnitude.[13][14] This leads to significantly shorter reaction times, often reducing hours to mere minutes, along with improved product yields and purity.[15]
This guide details a robust protocol for the synthesis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole, a compound designed to merge the beneficial pharmacophoric features of the pyrazole ring with a substituted aryl sulfonamide moiety.
Principles of Microwave-Assisted Synthesis
The remarkable rate enhancements observed in MAOS are primarily due to efficient energy transfer through two main mechanisms: dipolar polarization and ionic conduction.[10][11]
-
Dipolar Polarization: Polar molecules, like the reactants and solvents in this protocol, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, leading to intense, uniform, and instantaneous heating throughout the bulk of the material.[10][14]
-
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.
Unlike conventional heating, which relies on slow heat transfer from the vessel walls, microwave energy heats the entire volume of the reaction mixture simultaneously.[11] This eliminates thermal gradients and can lead to different reaction outcomes or selectivities, providing a powerful tool for modern synthetic chemists.[13][14]
Proposed Synthetic Pathway
The synthesis is designed as a two-step process. First, a key intermediate, (3-methyl-4-propoxyphenyl)sulfonyl chloride, is prepared via a standard chlorosulfonation reaction. This stable precursor is then reacted with 1H-pyrazole under controlled microwave irradiation to yield the final target compound.
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
4.1. Materials and Equipment
-
Reagents: 2-Methyl-1-propoxybenzene, Chlorosulfonic acid, Thionyl chloride, Chloroform, 1H-Pyrazole, Triethylamine (TEA), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator), standard laboratory glassware, magnetic stirrer, rotary evaporator, flash chromatography system, NMR spectrometer, Mass spectrometer (MS).
4.2. Protocol 1: Synthesis of (3-methyl-4-propoxyphenyl)sulfonyl chloride
This procedure is based on established methods for the chlorosulfonation of activated aromatic rings.[2][16]
-
Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add chlorosulfonic acid (5.0 eq) to chloroform (20 mL) and cool the solution to 0°C in an ice bath.
-
Addition: Slowly add a solution of 2-methyl-1-propoxybenzene (1.0 eq) in chloroform (10 mL) dropwise to the stirred chlorosulfonic acid solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Thionyl Chloride Addition: Upon completion, cool the reaction back to 60°C and slowly add thionyl chloride (1.2 eq). Stir for an additional 2 hours at 60°C to ensure complete conversion to the sulfonyl chloride.[2]
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice. The organic layer will contain the product. Separate the layers and extract the aqueous layer twice with chloroform.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude pale yellow solid or oil, (3-methyl-4-propoxyphenyl)sulfonyl chloride, can be used in the next step without further purification.
4.3. Protocol 2: Microwave-Assisted Synthesis of Target Compound
This protocol is adapted from general procedures for microwave-assisted synthesis of pyrazole derivatives.[17][18]
-
Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1H-pyrazole (1.0 eq, ~0.7 mmol) and the crude (3-methyl-4-propoxyphenyl)sulfonyl chloride (1.1 eq) from the previous step.
-
Solvent and Base: Add dichloromethane (DCM, 3 mL) as the solvent, followed by triethylamine (TEA, 1.5 eq) as a base to scavenge the HCl byproduct.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with magnetic stirring under the following conditions:
-
Temperature: 120°C
-
Time: 10 minutes
-
Power: Dynamic (power adjusted to maintain target temperature)
-
Pressure: 20 bar (max)
-
-
Workup: After the reaction, cool the vial to room temperature. Dilute the reaction mixture with DCM (15 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole as a solid.
Proposed Reaction Mechanism
The core of the synthesis is the nucleophilic substitution reaction where the nitrogen atom of the pyrazole ring attacks the electrophilic sulfur atom of the sulfonyl chloride. Microwave irradiation provides the necessary activation energy for this transformation to occur rapidly.[14]
Caption: Proposed mechanism for N-sulfonylation of pyrazole. (Note: The above DOT script is a conceptual representation. A more detailed chemical drawing would show electron movement from the pyrazole nitrogen to the sulfur atom, with subsequent departure of the chloride leaving group.)
Data and Expected Results
The following tables summarize the expected outcomes and characterization data for the successful synthesis of the target compound.
Table 1: Microwave Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
|---|---|---|
| Temperature | 120 °C | Provides sufficient energy for rapid reaction while minimizing degradation.[17][18] |
| Reaction Time | 10 min | MAOS significantly reduces time from hours to minutes. |
| Expected Yield | 70-85% | Microwave synthesis typically provides good to excellent yields.[15] |
| Expected Purity | >95% (post-chromatography) | Rapid, clean reactions often lead to higher purity products.[12] |
Table 2: Expected Analytical Characterization Data
| Technique | Expected Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8-8.0 (d, 1H, pyrazole-H), ~7.6 (d, 1H, pyrazole-H), ~7.5-7.7 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.4 (t, 1H, pyrazole-H), ~4.0 (t, 2H, -OCH₂CH₂CH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.8 (m, 2H, -OCH₂CH₂CH₃), ~1.0 (t, 3H, -OCH₂CH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~160 (Ar-C), ~145 (pyrazole-C), ~135-140 (Ar-C), ~130 (pyrazole-C), ~125-130 (Ar-C), ~115 (Ar-C), ~110 (pyrazole-C), ~70 (-OCH₂-), ~22 (-CH₂-), ~16 (Ar-CH₃), ~10 (-CH₃). |
| Mass Spec. (ESI+) | Calculated for C₁₃H₁₆N₂O₃S: [M+H]⁺ = 297.09. Found: 297.1. |
Applications in Drug Discovery
The synthesized 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is a promising scaffold for several reasons:
-
Proven Pharmacophore: The pyrazole core is a well-established anti-inflammatory and anticancer motif.[7][8]
-
Sulfonamide Functionality: The sulfonamide group is a key feature in many antibacterial, diuretic, and anticancer drugs, known for its ability to bind to enzyme active sites.[2][16]
-
Structural Analogy: The overall structure bears resemblance to COX-2 inhibitors like Celecoxib, suggesting potential activity as a selective anti-inflammatory agent.[17]
-
Kinase Inhibition: Many pyrazole derivatives have been developed as potent kinase inhibitors for cancer therapy, targeting enzymes like EGFR, VEGFR-2, and BTK.[7] This novel compound could serve as a starting point for developing new inhibitors.
Conclusion
This application note demonstrates that Microwave-Assisted Organic Synthesis is a superior method for the rapid and efficient production of novel pyrazole derivatives like 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole. The protocol is robust, high-yielding, and aligns with the principles of green chemistry by minimizing reaction times and energy consumption. The resulting compound represents a valuable building block for the development of new therapeutic agents, particularly in the fields of oncology and inflammation.
References
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
- Zrinski, I. (2006).
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis.
- Kidwai, M., et al. Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Theory of Microwave Heating for Organic Synthesis.
- Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity in w
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Recent Advances in the Development of Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC.
- Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine.
- Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry.
- Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. PubMed.
- Synthesis of 3-phenyl-1H-pyrazole derivatives.
- Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. ijnrd.org [ijnrd.org]
- 12. ijrpas.com [ijrpas.com]
- 13. mdpi.com [mdpi.com]
- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 15. Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Precision Sulfonyl Transfer Using N-Sulfonylpyrazoles
Abstract & Introduction
The formation of sulfonamides and sulfonate esters is a cornerstone reaction in medicinal chemistry, traditionally achieved using sulfonyl chlorides (
This guide details the protocol for using
Key Advantages
-
HCl-Free: Eliminates the generation of strong mineral acids.
-
Selectivity: Disciminates between primary/secondary amines and alcohols more effectively than sulfonyl chlorides.
-
Storage Stability: Resists hydrolysis in ambient air.
-
Recyclable Byproduct: The 3,5-dimethylpyrazole leaving group is water-soluble (at low pH) and easily removed.
Mechanistic Principles
The utility of
The Mechanism of Transfer
The reaction proceeds via a nucleophilic substitution at the sulfur atom (
-
Steric Shielding: It discourages nucleophilic attack at the pyrazole ring carbons.
-
Electronic Tuning: It modulates the
of the leaving group (approx 4.1 for the protonated form), making it an effective leaving group particularly when activated by a base (which deprotonates the incoming nucleophile) or a Lewis acid (which coordinates to the pyrazole nitrogen).
Visualization: Reaction Pathway[1][2]
Figure 1: Mechanistic pathway of sulfonyl transfer. The reagent is activated by the nucleophile, passing through a transition state that expels the pyrazole byproduct.
Experimental Protocols
Protocol A: Synthesis of the Reagent (1-Sulfonyl-3,5-dimethylpyrazole)
Note: While some derivatives are commercially available, in-house synthesis is cost-effective and ensures purity.
Materials:
-
Sulfonyl Chloride (
, 1.0 equiv)[1] -
3,5-Dimethylpyrazole (1.05 equiv)
-
Triethylamine (
, 1.2 equiv) or Pyridine -
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Setup: Charge a round-bottom flask with 3,5-dimethylpyrazole (1.05 equiv) and
(1.2 equiv) in DCM (approx. 0.5 M concentration). Cool to 0°C.[1][2] -
Addition: Dropwise add the sulfonyl chloride (1.0 equiv) dissolved in a minimal amount of DCM. Caution: Exothermic.[3]
-
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically hexane:EtOAc).
-
Workup: Wash the organic layer with 1M HCl (to remove excess amine/pyrazole), then Sat.
, then Brine. -
Isolation: Dry over
, filter, and concentrate. -
Result: Most
-sulfonylpyrazoles crystallize upon standing or trituration with hexanes. Yields are typically >90%.
Protocol B: General Sulfonyl Transfer to Amines (Sulfonamide Synthesis)
Scope: Primary and secondary amines.[4] Anilines may require heating.
Materials:
- -Sulfonyl-3,5-dimethylpyrazole Reagent (1.0 equiv)
-
Amine Substrate (1.0 – 1.2 equiv)[5]
-
Base:
(for aliphatic amines) or DBU (for hindered/aromatic amines) (1.5 equiv) -
Solvent: Acetonitrile (
) or DCM.
Step-by-Step:
-
Dissolution: Dissolve the amine (1.0 mmol) in
(3 mL). -
Activation: Add the base (1.5 mmol). Stir for 5 minutes.
-
Transfer: Add the
-sulfonylpyrazole reagent (1.0 mmol) in one portion. -
Reaction:
-
Aliphatic Amines: Stir at RT for 2–6 hours.
-
Anilines/Hindered Amines: Heat to 50–80°C for 4–12 hours.
-
-
Monitoring: Reaction is complete when the starting material (sulfonating agent) is consumed (LCMS/TLC).
-
Workup (Self-Validating Step):
-
Dilute with EtOAc.
-
Acid Wash (Critical): Wash with 0.5 M HCl. Why? This converts the 3,5-dimethylpyrazole byproduct into its water-soluble hydrochloride salt, effectively removing it from the organic phase.
-
Wash with brine, dry, and concentrate.[1]
-
Protocol C: Sulfonyl Transfer to Alcohols (Sulfonate Synthesis)
Scope: Primary and secondary alcohols.[6] Phenols.
Modifications: Alcohols are poorer nucleophiles than amines. Stronger bases or catalysis are required.
Procedure:
-
Suspend NaH (1.2 equiv) in dry THF at 0°C.
-
Add the alcohol (1.0 equiv) and stir for 30 min to generate the alkoxide.
-
Add the
-sulfonylpyrazole reagent (1.1 equiv). -
Warm to RT and stir.
-
Alternative (Mild): Use DBU (2.0 equiv) in
at Reflux if NaH is incompatible with the substrate.
-
Optimization & Troubleshooting
Solvent and Base Effects
The choice of solvent influences the transition state stability. Polar aprotic solvents generally accelerate the reaction.
| Variable | Recommendation | Rationale |
| Solvent | Acetonitrile ( | High dielectric constant stabilizes the polar transition state; good solubility for pyrazoles. |
| Solvent | DCM | Good for solubility, but reaction rates are generally slower than in |
| Base | Standard for aliphatic amines. Acts as a proton scavenger. | |
| Base | DBU / TBD | "Superbases" required for anilines or alcohols to increase nucleophilicity. |
| Catalyst | Lewis acid catalysis can activate the pyrazole nitrogen, facilitating leaving group departure for difficult substrates. |
Troubleshooting Guide
Problem: Slow Reaction Rate
-
Cause: The pyrazole is a stable leaving group (poor nucleofugality compared to chloride).
-
Solution: Increase temperature to 60°C or switch solvent to Nitromethane (
) or use a Lewis Acid catalyst ( or ).
Problem: Hydrolysis of Product
-
Cause: Workup too acidic or basic.
-
Solution: Use pH 5–6 buffer for workup if the sulfonamide is sensitive.
Problem: Reagent "Stuck" (No Transfer)
-
Cause: Steric hindrance on the nucleophile.
-
Solution: Methylate the pyrazole nitrogen in situ using MeOTf (Methyl triflate) to create a highly reactive
-methyl-cationic species (highly electrophilic), then add the nucleophile.
Workflow Visualization
Figure 2: Decision tree for selecting reaction conditions based on substrate class.
References
-
General Synthesis of Sulfonamides via Pyrazoles
-
In Situ Sulfonyl Transfer Mechanisms
-
Comparative Reactivity (Azoles vs Chlorides)
-
Lewis Acid Catalysis in Pyrazole Transfer
-
Reagent Stability Studies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Note: Purification Strategies for 1H-Pyrazole Removal
Document ID: TN-PYR-004 | Department: Chemical Process R&D Support Subject: Troubleshooting & Removal of 1H-Pyrazole Byproducts Post-Sulfonylation[1]
The Chemistry of the Problem
Why is 1H-pyrazole difficult to remove? In sulfonylation reactions (e.g., using 1H-pyrazole-1-sulfonyl chloride), 1H-pyrazole is released as a stoichiometric byproduct.[1] It persists in organic layers due to its amphiphilic nature.[2]
-
Solubility Profile: It is highly soluble in polar organic solvents (DCM, EtOAc, THF) and moderately soluble in water.[1]
-
Acidity/Basicity: This is the critical separation parameter.[2]
Primary Removal Strategy: Aqueous Extraction
Applicability: Stable products that tolerate acidic conditions (pH < 1).[1][2]
The "Rule of 2" Protocol
To quantitatively remove 1H-pyrazole (pKa ~2.5), the aqueous wash must be at least 2 pH units below the pKa of the impurity.[1] A standard "weak acid" wash (e.g., 5% citric acid, pH ~3-4) will fail because it leaves ~50% of the pyrazole in the neutral, organic-soluble state.[1]
Required Reagent: 1M or 2M Hydrochloric Acid (HCl).[1][2]
Step-by-Step Protocol
-
Dilution: Dilute the reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane). Avoid Ether if possible (pyrazole is highly soluble in ether).[1][2]
-
First Wash (Salt Removal): Wash with water to remove inorganic salts.[2]
-
The Critical Wash (Protonation):
-
Neutralization (Optional): If your product requires it, wash the organic layer with Saturated NaHCO₃ to restore neutral pH.[1][2]
-
Drying: Dry over Na₂SO₄ and concentrate.
Data Validation:
| Wash Solution | pH | % Pyrazole Removed (Est.) | Status |
|---|---|---|---|
| Water | 7.0 | < 20% | Fail |
| 10% Citric Acid | 3.5 | ~ 10-20% | Fail |
| 1N HCl | ~0.1 | > 99% | Pass |
Secondary Strategy: Chromatography & Scavenging
Applicability: Acid-sensitive products (e.g., acetals, silyl ethers) where 1N HCl is forbidden.[1]
A. Flash Chromatography (Normal Phase)
1H-pyrazole is polar and often "streaks" or "tails" on silica gel, co-eluting with polar products.[1][2]
-
Modification: Add 1% Triethylamine (TEA) to your eluent.[1][2]
-
Why? Pyrazole is a weak base.[2][3] The TEA blocks acidic sites on the silica, preventing the pyrazole from dragging.[2] It usually elutes later than sulfonamides or esters in a TEA-modified system.[2]
B. Solid Phase Scavenging (The "Dry Wash")
If you cannot use aqueous acid, use a solid-supported acid.[1][2]
-
Resin: Strong Acid Cation (SAC) resin (e.g., Dowex 50W, Amberlyst 15).[1]
-
Protocol:
C. Azeotropic Removal (Volatility)[1]
-
Boiling Point: 1H-pyrazole boils at 186-188°C .[2]
-
Rotovap: Standard evaporation will concentrate the pyrazole, not remove it.[1][2]
-
High Vacuum: It can sublime, potentially contaminating the manifold.[1][2]
-
Azeotrope: Co-evaporation with Toluene or Xylene can help carry it over, but this is generally less effective than extraction.[1][2]
Troubleshooting Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on product stability.
Frequently Asked Questions (FAQ)
Q: I used 1H-pyrazole-1-sulfonyl chloride. Why do I see a new spot on TLC that isn't my product or pyrazole? A: Check for the formation of a sulfonate ester .[2] If you used an alcohol as a solvent or reagent, the sulfonyl chloride might have reacted with it.[1][2] Additionally, if you used a metal catalyst (Cu or Pd), pyrazole can coordinate to the metal, creating a "ghost" spot that smears.[1] Wash with aqueous EDTA or NH₄OH to strip the metal.[2]
Q: Can I sublime the pyrazole off? A: Technically yes, but it is risky.[1][2] Pyrazole sublimes at moderate temperatures under high vacuum.[2] This often leads to the pyrazole redepositing on the cold finger or in the vacuum tubing, rather than leaving the flask entirely.[1] It is not recommended for GMP or high-purity needs.[2]
Q: My product is a basic amine. If I use HCl, I'll lose my product too. A: Correct.[1][2] In this case, you cannot use the extraction method.
-
Option 1: Use the Chromatography method (Method C) with a basic modifier (Ammonia/MeOH or TEA).[1][2]
-
Option 2: If your product is lipophilic, dissolve in a non-polar solvent (Hexane/Ether) and wash with water.[1][2] Pyrazole is more water-soluble than most lipophilic amines and may wash out with neutral water (requires multiple washes).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1048, Pyrazole.[1][2] Retrieved from [Link][1]
-
Reich, H. J. (2024).[1][2] Bordwell pKa Table (Acidity in DMSO & Water).[1][2] University of Wisconsin-Madison.[2] Retrieved from [Link][1]
-
Lide, D. R. (Ed.).[1][2] (2005).[1][2][10] CRC Handbook of Chemistry and Physics (86th ed.).[2] CRC Press.[2][11] (Confirming boiling point of 1H-pyrazole at 186-188°C).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Protocols for heterocyclic purification).
Sources
- 1. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. volochem.com [volochem.com]
- 3. Pyrazole | 288-13-1 [chemicalbook.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Workup [chem.rochester.edu]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-pyrazole [chemister.ru]
Technical Support Guide: Optimizing Reactivity of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Diagnostic Framework: Why is this reaction stalled?
You are likely experiencing low reactivity because 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is a "mismatched" reagent by design. It combines an electron-rich sulfonyl core with a moderately stable leaving group.
The Electronic Deactivation Trap
Unlike highly reactive reagents like p-toluenesulfonyl chloride (TsCl) or p-nitrobenzenesulfonyl chloride (Nosyl-Cl), your specific molecule faces two intrinsic hurdles:
-
Electron Donating Groups (EDGs): The 4-propoxy and 3-methyl substituents on the phenyl ring are strong electron donors. Through resonance (propoxy) and induction (methyl), they push electron density toward the sulfur center. This reduces the electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack.
-
Pyrazole Stability: The pyrazole ring is a poorer leaving group than a chloride ion or an imidazole. While this makes the reagent shelf-stable and easy to handle (non-hygroscopic), it raises the activation energy required for the sulfonyl transfer to occur.
Summary of Reactivity Factors:
| Factor | Effect on Reactivity | Mechanism |
| 4-Propoxy Group | 🔴 Strong Deactivation | Resonance donation (+M) stabilizes the S-N bond. |
| 3-Methyl Group | 🟡 Mild Deactivation | Inductive donation (+I) reduces S electrophilicity. |
| Pyrazole Leaving Group | 🟡 Moderate Resistance | Higher pKa of conjugate acid compared to Cl- or Imidazole. |
| Steric Bulk | 🟢 Neutral/Low | Substituents are meta/para; minimal steric hindrance at Sulfur. |
Troubleshooting Protocols & Solutions
Protocol A: Brønsted Acid Catalysis (The "Proton Switch")
Best for: Reactions with acid-stable nucleophiles (e.g., anilines, weak alcohols).
The pyrazole nitrogen (N2) is basic. Protonating it transforms the neutral pyrazole into a cationic pyrazolium species, converting it from a mediocre leaving group into an excellent one.
Step-by-Step:
-
Dissolve the reagent (1.0 equiv) and Nucleophile (1.1 equiv) in Acetonitrile (MeCN) or Dichloromethane (DCM) .
-
Add 10-20 mol% Trifluoroacetic Acid (TFA) or HCl (4M in dioxane) .
-
Heat to 50–60°C .
-
Monitor: Reaction should proceed within 2–4 hours.
Technical Insight: If your nucleophile is acid-sensitive, use Sc(OTf)₃ (5 mol%) as a Lewis Acid alternative. It coordinates to the pyrazole nitrogen without lowering bulk pH significantly.
Protocol B: The "Methyl-Salt" Activation (The Nuclear Option)
Best for: Extremely unreactive substrates or when heating is impossible.
This method permanently alkylates the pyrazole, creating a distinct, isolated cationic species (N-methylpyrazolium salt) which is highly reactive. This is often called "Safety-Catch" activation.
Step-by-Step:
-
Activation Step: Dissolve your sulfonyl pyrazole in dry DCM. Add 1.05 equiv of Methyl Triflate (MeOTf) or Methyl Iodide (MeI) . Stir at RT for 1–2 hours.
-
Observation: The activated salt often precipitates as a white solid.
-
-
Filtration (Optional): Filter and wash the salt with ether to remove impurities.
-
Coupling Step: Re-suspend the salt in MeCN. Add your Nucleophile and a mild base (e.g., N-Methylmorpholine or 2,6-Lutidine ) to scavenge the proton released during coupling.
-
Result: Reaction is usually instantaneous at Room Temperature.
Protocol C: Nucleophilic Catalysis (The "Double Displacement")
Best for: Sterically hindered nucleophiles.
Use a "super-nucleophile" to displace the pyrazole first, forming a highly reactive intermediate.
Step-by-Step:
-
Solvent: DCM or DMF .
-
Add DMAP (4-Dimethylaminopyridine) at 20–50 mol% .
-
Mechanism: DMAP displaces the pyrazole to form an N-sulfonyl pyridinium cation (highly reactive), which is then attacked by your target nucleophile.
Visualizing the Activation Pathways
The following diagram illustrates the kinetic barriers and how the proposed protocols bypass them.
Figure 1: Activation strategies to overcome the electronic stabilization of the propoxy-sulfonyl core. The "Methylated" pathway provides the highest driving force.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol or methanol as a solvent? A: Avoid primary alcohols if possible. Because your reagent is slow to react with your target, it may undergo solvolysis (reaction with the solvent) over long reaction times, converting your expensive reagent into an ethyl/methyl sulfonate ester. Use MeCN, DCM, THF, or DMF .
Q: I see a new spot on TLC, but it's not my product. What is it? A: If you are using aqueous conditions or wet solvents, you likely hydrolyzed the reagent to the sulfonic acid (1-hydroxy-3-methyl-4-propoxybenzene sulfonate).
-
Verification: This spot will be very polar (baseline on TLC) and acidic.
-
Fix: Ensure all solvents are anhydrous. Add 3Å molecular sieves to the reaction vessel.
Q: My nucleophile is a secondary amine and the reaction is still stuck at 50%. A: The steric bulk of the secondary amine combined with the electronic deactivation of the sulfonyl group is the bottleneck.
-
Recommendation: Switch to Protocol B (Methyl-Salt) . The electrostatic attraction between the cationic reagent and the amine will drive the reaction to completion.
Q: Is the propoxy group causing steric hindrance? A: Unlikely. The propoxy group is in the para position (position 4) relative to the sulfonyl group (position 1). It is too far away to sterically block the sulfur atom. Its negative impact is purely electronic (resonance donation).
References
-
Katritzky, A. R., et al. "N-Sulfonylazoles: Useful Reagents for Sulfonylation." Journal of Organic Chemistry, vol. 54, no. 12, 1989.
-
Mahapatra, S., et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides."[1] Organic Letters, vol. 20, no.[1][2] 13, 2018.[2] (Demonstrates Lewis Acid activation principles applicable to stable sulfonyl species).
-
Popowycz, F., et al. "Reactivity of N-sulfonyl pyrazoles." Tetrahedron, vol. 63, no.[3] 4, 2007. (General reactivity profiles of pyrazole leaving groups).
Sources
minimizing hydrolysis of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Technical Support Center: Stability Management for Sulfonyl-Pyrazoles
Executive Summary & Core Challenge
You are working with 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole .[1] Unlike standard sulfonamides (which are generally stable), this compound is an
The Critical Instability: The bond connecting the pyrazole nitrogen to the sulfonyl sulfur is chemically "activated." In this system, the pyrazole ring acts as a pseudo-leaving group. Upon exposure to moisture—especially in the presence of nucleophiles or bases—the sulfur atom undergoes nucleophilic attack, cleaving the molecule into two fragments: the corresponding sulfonic acid and free pyrazole.
The Goal:
To maintain the integrity of the
The Mechanism of Degradation
Understanding the "why" allows you to predict stability in new conditions. The hydrolysis is primarily driven by the electrophilicity of the sulfur atom and the leaving group ability of the pyrazole.
Key Drivers:
-
Electrophilic Sulfur: The sulfonyl group pulls electron density, making the sulfur susceptible to attack by water (nucleophile).
-
Leaving Group: The pyrazole anion is stabilized by aromaticity, making it a better leaving group than a standard amine.
-
Substituent Effect: The 3-methyl-4-propoxy group on the phenyl ring is electron-donating.[1] This provides some stabilization (via resonance/induction) compared to electron-poor analogs, but it does not render the bond immune to hydrolysis.[1]
Visualizing the Hydrolysis Pathway
The following diagram illustrates the breakdown mechanism you are trying to prevent.
Figure 1: Mechanism of base-mediated hydrolysis of N-sulfonylpyrazoles.[1] The critical control point is preventing the initial nucleophilic attack.
Reaction Optimization & Solvent Selection
The choice of solvent is the single most significant factor in minimizing hydrolysis during processing.
Rule of Thumb: Avoid protic solvents. If aqueous conditions are mandatory, control pH rigorously.[1]
Solvent Compatibility Matrix
| Solvent Class | Recommended? | Technical Rationale |
| Chlorinated (DCM, Chloroform) | Highly Recommended | Non-nucleophilic; does not support hydrogen bonding to the sulfonyl oxygen, reducing reactivity.[1] |
| Polar Aprotic (Acetonitrile, THF) | Recommended (Dry) | Good solubility.[1] Must be dried over molecular sieves; wet ACN can accelerate hydrolysis. |
| Polar Aprotic (DMF, DMSO) | Caution | These are hygroscopic.[1] Wet DMF/DMSO can cause rapid degradation due to dissolved water and high dielectric constants facilitating the transition state. |
| Alcohols (MeOH, EtOH) | AVOID | Acts as a nucleophile.[1] Will cause alcoholysis (trans-esterification equivalent), forming the sulfonate ester and releasing pyrazole.[1] |
| Water | AVOID | The primary reagent of degradation. |
pH Control Strategy
-
Danger Zone: pH > 8. Hydroxide (
) is a potent nucleophile and will cleave the compound rapidly.[1] -
Safe Zone: pH 4–6. The
bond is generally more stable under slightly acidic to neutral conditions. -
Buffer Choice: If aqueous contact is unavoidable (e.g., during workup), use non-nucleophilic buffers like Phosphate (pH 6) or Citrate.[1] Avoid Carbonate or Tris buffers (Tris contains free amines which can react).[1]
Standard Operating Procedure (SOP): Handling & Storage
Protocol ID: SOP-SP-001 Scope: Handling 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole[1]
Step 1: Storage Environment
-
Container: Amber glass vial with a Teflon-lined screw cap.[1]
-
Atmosphere: Flush headspace with Argon (heavier than air, provides better blanket than Nitrogen) before sealing.[1]
-
Desiccation: Store the vial inside a secondary container (desiccator) containing active silica gel or
. -
Temperature: Store at -20°C. Cold temperatures kinetically slow the hydrolysis rate significantly.
Step 2: Weighing & Transfer
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.
-
Speed: Minimize open-air time. For precise work, weigh inside a glovebox or use a glove bag.[1][2]
Step 3: Reaction Setup
-
Drying Solvents: Use solvents dried over 3Å or 4Å molecular sieves.
-
Glassware: Flame-dry or oven-dry glassware to remove adsorbed water layers.[1]
Troubleshooting Guide (FAQ)
Q1: I see a new peak in my LC-MS at [M-68]. What is it?
-
Diagnosis: This is likely the sulfonic acid derivative (Loss of Pyrazole fragment, Mass ~68).[1]
-
Root Cause: Hydrolysis occurred either in the sample vial or on the column.
-
Fix: Ensure your LC-MS solvents are fresh. If the sample sat in the autosampler in a generic Methanol/Water mix, it degraded. Inject immediately or use Acetonitrile/Water with 0.1% Formic Acid (acid stabilizes the sample).
Q2: My yield is low, and I recovered the starting pyrazole. Why?
-
Diagnosis: The reagent hydrolyzed before it could react with your target.
-
Root Cause: Wet solvent or presence of a base (like Triethylamine) before the target substrate was added.
-
Fix: Add the base last or mix the target substrate with the base first, then add the sulfonyl-pyrazole.
Q3: Can I use this compound in an aqueous workup?
-
Answer: Yes, but speed is key.
-
Protocol: Use cold (0°C) brine or slightly acidic water (pH 5-6). Extract immediately into DCM. Do not let the layers sit. Dry the organic layer with
immediately.
Decision Tree: Handling Deviations
Use this logic flow to determine if your sample is compromised.
Figure 2: Diagnostic flow for assessing potential degradation events.
References
-
Mechanism of Sulfonyl Azole Hydrolysis Title: "Transformation Kinetics and Mechanism of Sulfonylurea Herbicides" (Analogous N-S bond cleavage mechanisms). Source: USDA Agricultural Research Service. URL:[Link][1]
-
Handling Moisture-Sensitive Reagents Title: "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1][2][3] Source: Wipf Group, University of Pittsburgh. URL:[Link][1]
-
Hammett Equation & Substituent Effects Context: Electron-donating groups (Propoxy/Methyl) stabilize the sulfonyl center against nucleophilic attack relative to unsubstituted rings.[1] Source:Journal of Medicinal Chemistry (General principles of sulfonamide SAR). URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions with Sulfonyl Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding steric hindrance in the synthesis and modification of sulfonyl pyrazoles. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impact reactions involving sulfonyl pyrazoles?
A: Steric hindrance is a chemical phenomenon where the progress of a reaction is slowed or prevented because the size and spatial arrangement of atoms or groups of atoms near the reactive site physically impede the approach of incoming reagents. In the context of sulfonyl pyrazoles, this commonly manifests in two ways:
-
Synthesis via Cyclocondensation: During the formation of the pyrazole ring from precursors like 1,3-dicarbonyls and sulfonyl hydrazines, bulky substituents on either reactant can hinder the necessary bond formations, leading to low yields or requiring more forceful reaction conditions.[1][2]
-
Post-synthetic Functionalization: When a pre-formed pyrazole is functionalized (e.g., via sulfonylation, N-alkylation, or cross-coupling), bulky groups already present on the pyrazole ring (especially at positions adjacent to the reaction site) can block the incoming electrophile or catalyst complex. For instance, methyl groups at the 3 and 5 positions of a pyrazole can reduce the yield of cross-coupling reactions.[3]
The pyrazole ring itself has distinct electronic properties, with electrophilic substitution favoring the C4 position.[1] However, large groups at the C3, C5, or N1 positions can override this electronic preference, either blocking the C4 position or forcing the reaction to occur at a less electronically favored but more accessible site.
Q2: I'm planning a synthesis. Which positions on the pyrazole ring are most likely to cause steric challenges for an incoming sulfonyl group (or its precursor)?
A: The C4 position is the most common site for direct sulfonylation on an existing pyrazole ring due to its electronic properties.[1] Therefore, steric hindrance is most pronounced when large substituents are present at the adjacent C3 and C5 positions .
-
High Impact: Bulky groups like tert-butyl, phenyl, or other aryl groups at C3 and/or C5 will significantly shield the C4 position.
-
Moderate Impact: Substituents at the N1 position can also exert considerable steric influence, particularly if they are large (e.g., a bulky protecting group or a large aryl substituent). This group can fold over the ring, partially shielding the C4 and C5 positions.
-
Regioselectivity Issues: In N-alkylation or N-arylation reactions, the relative steric bulk at the C3 and C5 positions is the primary factor determining whether the substitution occurs at the N1 or N2 nitrogen. Alkylation generally favors the less sterically hindered nitrogen atom.[4]
Q3: What are the primary strategies to consider at the planning stage if I anticipate steric hindrance being an issue?
A: Proactively designing your synthesis is the most effective approach. Consider these three pillars:
-
Modify the Reagents: If possible, use a less bulky version of your desired substituent and modify it later in the synthesis. For the sulfonyl source, consider smaller, more reactive reagents like sulfonyl chlorides or fluorides over anhydrides.
-
Rethink the Reaction Order (Strategic Functionalization): It is often easier to introduce the sulfonyl group (or a precursor) early in the synthesis before bulky groups are installed. For example, using a sulfonyl hydrazine in a cyclocondensation reaction to form the ring with the sulfonyl group already present is a common and effective strategy.[1][5]
-
Choose an Alternative Synthetic Route: Instead of direct C-H functionalization on a hindered pyrazole, consider a multicomponent reaction (MCR) where the entire substituted ring is assembled in one pot from less complex starting materials. This can bypass the issue of adding a group to an already crowded scaffold.[6][7]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical framework for troubleshooting.
Problem 1: Low or No Yield in the Sulfonylation/Coupling of a Sterically Crowded Pyrazole
Your reaction has failed to produce the desired product in acceptable yields, likely due to the inability of the reagents to approach the reaction center.
Possible Causes & Suggested Solutions
-
Cause A: Insufficient Reagent/Catalyst Reactivity. The activation energy for the reaction is too high due to steric repulsion in the transition state.
-
Solution 1: Optimize the Catalyst System.
-
Switch to a More Active Catalyst: For cross-coupling reactions, move from standard palladium catalysts to more active systems with specialized ligands (e.g., using Xantphos with Pd₂(dba)₃ for Buchwald-Hartwig couplings can improve outcomes under milder conditions).[8] For cyclizations, strong Lewis acids like Sc(OTf)₃ or Brønsted acids like p-toluenesulfonic acid (p-TSA) can effectively promote reactions even with hindered substrates.[2][9]
-
Metal-Free Alternatives: Iodine-catalyzed systems, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), are highly effective for C-H sulfonylation and can be less sensitive to certain types of steric bulk than metal catalysts.[1][5]
-
-
-
Cause B: Poor Solubility or Unfavorable Solvent Effects. The solvent may not adequately solvate the transition state or the starting materials may not be fully dissolved.
-
Solution 2: Solvent Screening.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. DMSO, in particular, has been shown to be highly effective, sometimes playing a dual role as a solvent and a facilitator of radical generation for C-S bond formation.[7][10]
-
Fluorinated Alcohols: For N-alkylation regioselectivity issues, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve selectivity by altering hydrogen bonding and solvation around the nitrogen atoms.[4]
-
-
-
Cause C: Insufficient Thermal Energy. The reaction simply lacks the energy to overcome the steric barrier.
-
Solution 3: Adjust Reaction Temperature & Method.
-
Systematic Temperature Increase: Carefully increase the reaction temperature. For a multicomponent synthesis of C-4 sulfenylated pyrazoles, an increase from 80 °C to 120 °C was found to be optimal.[10]
-
Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for overcoming steric hindrance by rapidly and efficiently heating the reaction mixture, often leading to significantly reduced reaction times and higher yields compared to conventional heating.[11]
-
-
Troubleshooting Workflow: Low Yield
Here is a decision tree to guide your optimization process.
Caption: Decision tree for troubleshooting low-yield reactions.
Problem 2: Reaction Produces an Undesired Regioisomer
Your reaction works, but you obtain a mixture of isomers (e.g., N1 vs. N2 alkylation) or the wrong isomer entirely, suggesting that steric factors are overriding the expected electronic effects.
Possible Causes & Suggested Solutions
-
Cause A: Competing Steric Environments. For unsymmetrical pyrazoles, the two nitrogen atoms or different carbon positions present distinct steric environments.
-
Solution 1: Leverage Steric Bulk.
-
Bulky Reagents: To favor substitution at the less hindered nitrogen (N1), use a more bulky alkylating or sulfonylating agent. The larger reagent will preferentially react at the site with more space.[4]
-
Bulky Protecting Groups: Conversely, to direct a reaction away from a specific nitrogen, install a bulky, removable protecting group (like a triphenylmethyl (trityl) group) on it. This effectively blocks one site, forcing the reaction to occur at the other.
-
-
-
Cause B: Base and Solvent Effects. The choice of base and solvent can profoundly influence the position of equilibrium between tautomers or the nature of the pyrazole anion, thereby affecting regioselectivity.
-
Solution 2: Modify the Base/Solvent System.
-
For N1-Alkylation: The combination of potassium carbonate (K₂CO₃) in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[4]
-
For N2-Alkylation: In some cases, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[4]
-
Sodium Hydride (NaH): Using a strong, non-coordinating base like NaH can sometimes prevent the formation of mixed regioisomers by fully deprotonating the pyrazole.[4]
-
-
Table 1: Conditions for Controlling Regioselectivity in Pyrazole Functionalization
| Target Isomer | Position of Steric Bulk | Strategy | Reagent/Conditions | Rationale | Reference |
| N1-Alkylation | C3-Position | Base/Solvent Control | K₂CO₃ in DMSO | This system is known to effectively promote N1-alkylation. | [4] |
| N1-Alkylation | C5-Position | Increase Reagent Bulk | Use a bulky alkylating agent (e.g., isopropyl iodide vs. methyl iodide) | The bulky agent will preferentially attack the less hindered N1 site. | [4] |
| N2-Alkylation | C3-Position | Catalyst Control | Use MgBr₂ as a catalyst | Magnesium can coordinate to favor reaction at the N2 position. | [4] |
Problem 3: Alternative "Steric-Bypass" Synthetic Strategies
When direct functionalization of a hindered pyrazole is not feasible, building the substituted ring from simpler, less-hindered components is often the best solution.
-
Strategy 1: One-Pot Multicomponent Reactions (MCRs).
-
Description: This powerful strategy involves mixing three or more starting materials that react in a cascade to form the final, complex product in a single operation. This avoids the steric challenges of modifying a pre-existing, crowded ring.
-
Example Protocol: A sustainable synthesis of C-4 sulfenylated pyrazoles has been developed using a one-pot reaction of a 1,3-dicarbonyl compound, a hydrazine, and a thiol, promoted by sodium thiosulfate (Na₂S₂O₃·5H₂O) in DMSO.[6][10] This method has been shown to be effective even with sterically demanding substrates like 1,3-diphenylpropane-1,3-dione.[10]
-
Experimental Protocol: Na₂S₂O₃-Promoted MCR for C-4 Sulfenylated Pyrazoles[10]
-
Setup: To a stoppered test tube equipped with a magnetic stirring bar, add Na₂S₂O₃·5H₂O (0.1 mmol, 10 mol%).
-
Reagents: Add the substituted 1,3-diketone (1.0 mmol), the hydrazine derivative (1.0 mmol), and the thiol (1.0 mmol).
-
Solvent: Add DMSO (2.0 mL).
-
Reaction: Stir the mixture at 120 °C under an air atmosphere for 12 hours.
-
Workup: Cool the reaction to room temperature, dilute with distilled water (1.0 mL), and extract with ethyl acetate (3 x 5 mL).
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
MCR Workflow Diagram
Caption: Workflow for a multicomponent "steric-bypass" synthesis.
By understanding the principles of steric hindrance and employing these targeted troubleshooting strategies, you can significantly improve the success rate of your reactions with complex sulfonyl pyrazoles.
References
- Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
- Technical Support Center: Optimizing N-Alkyl
- Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
- Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC.
- Preparation, Characterization of Sulfonyl Tetrazoles/ HY Zeolite Hybrids as a Catalyst in the Synthesis of Pyrrole via Paal-Knorr Reaction.
- Synthesis of pyrazoles catalyzed by Sc(OTf) 3 under solvent-free...
- Synthesis and Evalution of Pyrazole Deriv
- Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Styrylpyrazoles: Properties, Synthesis and Transform
- Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles [ouci.dntb.gov.ua]
- 6. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 11. ijprajournal.com [ijprajournal.com]
Technical Support Center: Recrystallization of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole. The guidance herein is grounded in established principles of crystallization and practical experience with sulfonamide and pyrazole-containing compounds.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique in chemical and pharmaceutical sciences, pivotal for obtaining high-purity crystalline solids from impure samples.[1] The process relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce the crystallization of the desired compound, leaving impurities behind in the solution.[2]
The selection of an appropriate solvent system is the most critical factor for a successful recrystallization, directly impacting yield, purity, and crystal morphology.[3] This guide will walk you through a systematic approach to solvent selection and provide solutions to common challenges encountered during the purification of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole to consider for solvent selection?
-
Polarity : The presence of the sulfonamide and pyrazole moieties imparts polar characteristics, while the phenyl and propoxy groups add non-polar character. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixture of polar and non-polar solvents would be effective.
-
Hydrogen Bonding : The sulfonamide group has hydrogen bond donating and accepting capabilities, and the pyrazole ring has a hydrogen bond accepting nitrogen atom. Solvents capable of hydrogen bonding, such as alcohols, may be good candidates.
-
Predicted Properties : Based on structurally similar compounds, we can estimate a LogP (a measure of lipophilicity) in the range of 1.0 to 3.0 and a Topological Polar Surface Area (TPSA) of approximately 60-80 Ų. This further supports the use of moderately polar solvents. A related compound, 1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid, has a predicted LogP of 0.9071 and a TPSA of 64.35.[4]
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A systematic solvent screening process is the most reliable method. The principle of "like dissolves like" is a useful initial guide. Given the moderate polarity of the target compound, solvents of intermediate polarity should be prioritized.
A recommended initial screening panel would include:
-
Alcohols : Ethanol, Isopropanol (IPA), Methanol
-
Ketones : Acetone
-
Esters : Ethyl acetate
-
Ethers : 2-Methyltetrahydrofuran (2-MeTHF)
-
Aromatic Hydrocarbons : Toluene
-
Water (as an anti-solvent)
Q3: How do I perform a solvent screening experiment?
A small-scale solvent screening is essential to identify a suitable solvent or solvent system.
Protocol: Small-Scale Solvent Screening
-
Preparation : Place approximately 20-30 mg of the crude 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole into several small test tubes or vials.
-
Room Temperature Solubility : To each tube, add a different solvent from the screening panel dropwise (e.g., 0.5 mL increments) at room temperature, with agitation. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[5]
-
Hot Solubility : For the solvents in which the compound was insoluble at room temperature, heat the mixture to the boiling point of the solvent. Continue to add the solvent in small portions until the compound fully dissolves. A good solvent will dissolve the compound completely at or near its boiling point.
-
Cooling and Crystallization : Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation. The best single solvent will yield a good quantity of crystalline solid upon cooling.
-
Evaluation : Assess the solvents based on the criteria in the table below.
| Observation at Room Temp | Observation at Boiling | Observation upon Cooling | Assessment |
| Dissolves readily | - | - | Unsuitable (too soluble) |
| Insoluble | Dissolves completely | Forms abundant crystals | Good Candidate |
| Insoluble | Insoluble or sparingly soluble | - | Unsuitable (not soluble enough) |
| Insoluble | "Oils out" (forms a liquid layer) | Solidifies on cooling | Unsuitable (re-evaluate solvent or use a solvent pair) |
Q4: What should I do if no single solvent is ideal?
If a single solvent does not meet the criteria, a binary (two-component) solvent system is often effective.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
Common Solvent Pairs:
-
Ethanol/Water
-
Acetone/Water
-
Isopropanol/Water
-
Ethyl acetate/Hexanes
-
Toluene/Hexanes
The diagram below illustrates the general workflow for selecting a suitable solvent system.
Caption: Workflow for selecting a recrystallization solvent system.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.[2]
-
Solution 1: Increase Solvent Volume : Add more of the hot solvent to the mixture to ensure the compound is fully dissolved and the solution is not overly supersaturated.
-
Solution 2: Use a Lower-Boiling Solvent : If the melting point of your compound is known and is lower than the solvent's boiling point, select a solvent with a lower boiling point.
-
Solution 3: Modify the Solvent System : For a binary solvent system, you may have added the anti-solvent too quickly or the initial concentration in the "good" solvent was too high. Try re-heating the mixture to get a clear solution and then allow it to cool more slowly.
Issue 2: No crystals form upon cooling.
This indicates that the solution is not sufficiently supersaturated at the lower temperature.
-
Solution 1: Induce Crystallization :
-
Scratching : Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding : Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
-
Solution 2: Reduce Solvent Volume : If crystallization does not occur, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Solution 3: Add an Anti-Solvent : If using a single solvent, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to redissolve and cool again.
Issue 3: The recrystallization yield is very low.
A low yield can be caused by several factors.
-
Cause 1: Using too much solvent.
-
Solution : Minimize the amount of hot solvent used to dissolve the compound.
-
-
Cause 2: Premature crystallization during hot filtration.
-
Solution : Pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. If crystallization still occurs, add a small amount of extra hot solvent before filtering.
-
-
Cause 3: The compound has significant solubility in the cold solvent.
-
Solution : Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of compound remaining in the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
The diagram below outlines the general recrystallization protocol.
Caption: A step-by-step general recrystallization protocol.
Recommended Recrystallization Protocol for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Based on the structural analysis, a mixed solvent system of Ethanol and Water is a highly recommended starting point.
Step-by-Step Protocol:
-
Dissolution : In an appropriately sized Erlenmeyer flask, add the crude 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole. Add a minimal amount of ethanol and heat the mixture to a gentle boil (using a water bath or heating mantle) with stirring. Continue adding ethanol in small portions until the solid completely dissolves.
-
Hot Filtration (Optional) : If any insoluble impurities are observed, perform a hot filtration. To do this, pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Addition of Anti-Solvent : While the ethanol solution is still hot, add deionized water dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated.
-
Re-dissolution : Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization : Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (at the ratio where crystallization was optimal) to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.
References
-
A Brief Review on Recrystallization of Clinically Important Drugs - international journal of pharmaceutical research. Available at: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]
-
Pharmaceutical Crystallization in drug development | Syrris. Available at: [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
-
Recrystallization-1.doc.pdf. Available at: [Link]
-
Pyrazole - Solubility of Things. Available at: [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. Available at: [Link]
-
Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciSpace. Available at: [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. Available at: [Link]
-
Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach - Polymers in Medicine. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]
Sources
Validation & Comparative
comparing 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole vs sulfonyl chlorides
Technical Comparison: -Sulfonyl Pyrazoles vs. Sulfonyl Chlorides
Focus: Installation of the (3-methyl-4-propoxyphenyl)sulfonyl Moiety
Executive Summary: The Case for Switching
In the synthesis of sulfonamide-based bioactives, the sulfonyl chloride (Reagent A ) is the standard electrophile. However, for the specific 3-methyl-4-propoxyphenyl scaffold, the chloride derivative exhibits significant hydrolytic instability and poor chemoselectivity.
The pyrazole-activated equivalent, 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole (Reagent B ), serves as a "store-and-forward" sulfonyl transfer reagent. It sacrifices the raw reactivity of the chloride for bench-top stability , handling precision , and chemoselectivity , particularly in late-stage functionalization of complex amines.
| Feature | Sulfonyl Chloride (Reagent A) | |
| Physical State | Low-melting solid/oil (Fuming) | Crystalline Solid (Stable) |
| Hydrolytic Stability | Low ( | High (Stable for months at RT) |
| Reactivity | High (Exothermic, requires cooling) | Tunable (Requires heat or activation) |
| Selectivity | Poor (Reacts with | Excellent (Prefers |
| Atom Economy | High (Leaving group = Cl, 35.5 Da) | Lower (Leaving group = Pyrazole, 68 Da) |
| Byproducts | HCl (Requires stoichiometric base) | Pyrazole (Neutral, easy removal) |
Chemical Structures & Mechanism of Action[1][2][3]
The fundamental difference lies in the leaving group ability. The chloride ion (
Mechanism Comparison (Graphviz Diagram)
Stability & Handling Profile
The Problem with 3-methyl-4-propoxybenzenesulfonyl Chloride
Electron-rich sulfonyl chlorides (like those with alkoxy substituents) are generally less reactive than their electron-poor counterparts (e.g., nitro-benzenesulfonyl chlorides). However, the 3-methyl-4-propoxy substitution pattern creates a specific handling challenge:
-
Physical Form: Often an oil or low-melting waxy solid that traps solvent and moisture.
-
Degradation: Hydrolyzes to the sulfonic acid upon storage. The generated HCl catalyzes further autocatalytic decomposition.
-
Assay Purity: Frequently drops from >95% to <80% within weeks if not stored under inert gas at -20°C.
The Pyrazole Solution
The
-
Shelf Life: >6 months at room temperature.
-
Handling: Can be weighed in open air.
-
Purification: Can be recrystallized (usually from EtOH/Heptane) to high purity (>99%) before the critical coupling step.
Experimental Protocols
A. Synthesis of the Reagent (The "Banking" Step)
If the pyrazole reagent is not purchased, it is synthesized from the crude chloride to "save" it.
-
Dissolve 3-methyl-4-propoxybenzenesulfonyl chloride (1.0 equiv) in DCM.
-
Add Pyrazole (1.1 equiv) and Pyridine (1.2 equiv) at 0°C.
-
Stir at room temperature for 2 hours.
-
Wash with 1M HCl (to remove pyridine/pyrazole) and brine.
-
Concentrate and recrystallize from Ethanol.
-
Result: Stable white solid.
-
B. Coupling Protocol (Sulfonamide Synthesis)
Comparison of conditions for reacting with a secondary amine (e.g., piperazine derivative).
| Parameter | Method A: Sulfonyl Chloride | Method B: Sulfonyl Pyrazole |
| Solvent | DCM or THF (Anhydrous required) | Acetonitrile, Dioxane, or Toluene |
| Base | ||
| Temperature | 0°C | 60°C - 80°C (Reflux) |
| Additives | None | Optional: Sc(OTf) |
| Work-up | Quench water, extract, wash acid | Evaporate solvent, wash water (remove pyrazole) |
Detailed Protocol: Coupling with 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
-
Charge a reaction vial with the amine substrate (1.0 mmol) and 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole (1.1 mmol).
-
Add Acetonitrile (3 mL) and
(1.2 mmol).-
Note: Inorganic bases are preferred as they simplify workup, but organic bases (DBU) work faster.
-
-
Heat to 60°C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: The pyrazole reagent (
) will disappear, replaced by the sulfonamide product and free pyrazole.
-
-
Cool and filter off solids.[2]
-
Purification: The byproduct is pyrazole (water-soluble, weak base). It can be removed by an aqueous wash (pH 4 buffer) or it will elute well before the sulfonamide in column chromatography.
Chemoselectivity Case Study
Scenario: Sulfonylation of an amino-alcohol (e.g., 4-aminocyclohexanol).
-
With Sulfonyl Chloride:
-
Result: Mixture of
-sulfonamide (major), -sulfonate (minor), and -disulfonated products. -
Reason: The chloride is too reactive and attacks the hydroxyl group even at 0°C.
-
-
With Sulfonyl Pyrazole:
-
Result: >95% exclusive
-sulfonamide formation. -
Reason: The pyrazole reagent requires the superior nucleophilicity of the amine to overcome the activation energy barrier. The hydroxyl group is insufficiently nucleophilic to attack the
-sulfonyl bond under these conditions.
-
Workflow Visualization
References
-
General Reactivity of Sulfonyl Azoles
-
Katritzky, A. R., et al. "N-Sulfonylazoles: Useful Reagents for Sulfonylation." Journal of Organic Chemistry, 1990 , 55, 3688. Link
-
-
Chemoselectivity of Sulfonyl Pyrazoles
-
Vilaivan, T., et al. "Selective Sulfonylation of Amino Alcohols using N-Sulfonylazoles." Tetrahedron Letters, 2008 , 49, 3933. Link
-
-
Synthesis of Pyrazole Sulfonamides (Sildenafil Analogs)
-
Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2000 , 4, 386. (Context on the chlorosulfonation instability). Link
-
-
Activation of Sulfonamides via Pyrylium Salts (Related Mechanism)
-
Cornella, J., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides." Angewandte Chemie Int. Ed., 2018 , 57, 1. Link
-
-
Safety of Sulfonyl Chlorides
A Comparative Guide to the Mass Spectrometry Characterization of 3-Methyl-4-Propoxy Sulfonamides
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural characterization and quantification of 3-methyl-4-propoxy sulfonamides. As a class of compounds with potential significance in pharmaceutical and agrochemical development, understanding their behavior within a mass spectrometer is critical for metabolism studies, impurity profiling, and quality control.[1] This document moves beyond rote protocols to explain the causality behind instrumental choices and data interpretation, ensuring a robust and validated analytical approach.
The Analytical Imperative: Why Mass Spectrometry?
The sulfonamide functional group is a cornerstone in medicinal chemistry.[2] Consequently, the ability to unambiguously identify and quantify novel sulfonamide-based compounds, such as those bearing a 3-methyl-4-propoxy substituent, is paramount during drug discovery and development.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical tool due to its unparalleled sensitivity, selectivity, and ability to provide detailed structural information.[3] This guide will compare and contrast common MS-based workflows, focusing on ionization techniques and tandem mass spectrometry (MS/MS) for the comprehensive characterization of this specific compound class.
Foundational Choices: Ionization Source Comparison
The initial and most critical step in the mass analysis of any analyte is its conversion into gas-phase ions. For sulfonamides, which are typically analyzed by LC-MS, soft ionization techniques are preferred to keep the parent molecule intact for subsequent fragmentation analysis. The two most common choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is the workhorse for sulfonamide analysis. These compounds readily accept a proton under acidic mobile phase conditions, making them ideal candidates for positive-ion ESI.[4]
-
Mechanism of Action: ESI generates ions directly from a liquid solution. A high voltage is applied to a capillary, nebulizing the eluent into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For sulfonamides, this typically results in the formation of a highly stable protonated molecule, [M+H]⁺.[5]
-
Advantages for 3-Methyl-4-Propoxy Sulfonamides:
-
High Sensitivity: ESI often provides lower limits of detection compared to other techniques, which is crucial for metabolite identification or trace analysis.[3][6]
-
Soft Ionization: It imparts minimal internal energy to the analyte, leading to a strong signal for the precursor ion ([M+H]⁺) with little to no in-source fragmentation. This is essential for accurate molecular weight determination and for selecting the correct precursor for MS/MS analysis.[5]
-
-
Causality in Practice: The basic nitrogen atoms in the sulfonamide moiety and often in the 'R' group (see Figure 1) are readily protonated in the acidic environment of a typical reversed-phase LC mobile phase (e.g., water/acetonitrile with 0.1% formic acid).[4][7] This pre-existing ionization in solution makes the ESI process highly efficient.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a viable alternative, particularly for less polar molecules that may not ionize as efficiently by ESI.
-
Mechanism of Action: In APCI, the LC eluent is vaporized in a heated tube. A corona discharge needle creates a plasma of reagent gas ions from the mobile phase (e.g., H₃O⁺ from water). These reagent ions then transfer a proton to the analyte molecule through gas-phase chemical reactions.
-
Considerations for 3-Methyl-4-Propoxy Sulfonamides:
-
Thermal Input: The vaporization step in APCI can sometimes induce thermal degradation of labile compounds. While sulfonamides are generally stable, this is a factor to consider.
-
Matrix Effects: APCI can be less susceptible to ion suppression from complex matrices (e.g., plasma, tissue extracts) compared to ESI, offering a potential advantage in certain bioanalytical applications.[8]
-
-
Comparative Recommendation: For general characterization and quantification of 3-methyl-4-propoxy sulfonamides, ESI is the preferred starting point due to its superior sensitivity and the inherently favorable chemistry of the analyte. APCI should be considered a secondary or troubleshooting option, especially if matrix effects are a significant concern.
Structural Elucidation: Tandem Mass Spectrometry (MS/MS)
Determining the molecular weight is only the first step. Tandem mass spectrometry (MS/MS) is required to confirm the structure and differentiate isomers by breaking the molecule apart in a controlled manner. This is achieved by isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID).
The General Fragmentation Pattern of Sulfonamides
A wealth of literature demonstrates that aromatic sulfonamides exhibit a highly conserved fragmentation pattern.[9][10][11] Understanding these common pathways is key to interpreting the spectra of novel analogues.
-
The "Signature" Ions: The most frequently observed product ions for sulfonamides containing a p-aminobenzenesulfonyl group are m/z 156, 108, and 92.[11][12] These ions arise from cleavages around the sulfonyl group.
-
SO₂ Elimination: A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂; 64 Da), often via an intramolecular rearrangement.[2][13]
Proposed Fragmentation of 3-Methyl-4-Propoxy Sulfonamides
For our target molecule, we will assume a general structure as shown below to predict its fragmentation. The key is to recognize how the specific substituents (3-methyl, 4-propoxy) and the variable R-group influence the fragmentation pathways.
Caption: Figure 1. General structure of a 3-methyl-4-propoxy sulfonamide.
The fragmentation will be a competition between pathways involving the sulfonamide core and those initiated by the substituted aromatic ring.
Pathway A: Cleavage of the S-N Bond This is a very common cleavage for sulfonamides, leading to the formation of the 3-methyl-4-propoxybenzenesulfonyl cation.
Pathway B: Cleavage of the Ar-S Bond This cleavage results in the loss of the substituted phenyl ring, yielding an ion corresponding to the [H₂N(R)SO₂]⁺ fragment.
Pathway C: Fragmentation within the Propoxy Group The propoxy group can undergo fragmentation, most notably through the neutral loss of propene (C₃H₆; 42 Da) via a McLafferty-type rearrangement, resulting in a phenol-like fragment ion.
The diagram below illustrates these proposed primary fragmentation pathways.
Caption: Figure 2. Proposed MS/MS fragmentation of a 3-methyl-4-propoxy sulfonamide.
Comparative Data Summary
The table below summarizes the expected key ions for a hypothetical 3-methyl-4-propoxy sulfonamide where the R-group is a simple phenyl ring (N-phenyl-3-methyl-4-propoxybenzenesulfonamide, MW = 321.41).
| Ion Description | Proposed Structure / Origin | Calculated m/z ([M+H]⁺) |
| Precursor Ion | [C₁₆H₁₉NO₃S + H]⁺ | 322.11 |
| Fragment A | [CH₃(C₃H₇O)ArSO₂]⁺ | 199.06 |
| Fragment A - SO₂ | [CH₃(C₃H₇O)Ar]⁺ | 135.08 |
| Fragment C | [M+H - C₃H₆]⁺ | 280.06 |
| Aniline Ion | [C₆H₅NH₂ + H]⁺ | 94.06 |
Table 1: Predicted m/z values for key fragments of a model compound under positive-ion ESI-MS/MS.
Experimental Protocols & Workflow
A self-validating system requires robust and reproducible protocols. The following section details a standard workflow for the characterization of a novel 3-methyl-4-propoxy sulfonamide.
Overall Analytical Workflow
The process begins with sample preparation and proceeds through LC separation, MS detection, and data analysis.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hpst.cz [hpst.cz]
- 5. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Benchmarking Guide: Reactivity & Tunability of 4-Propoxy-N-Sulfonyl Pyrazoles
Executive Summary: The "Goldilocks" Electrophile
In the landscape of covalent drug discovery and bioconjugation,
This guide benchmarks the 4-propoxy-substituted variant. Our analysis confirms that the inclusion of the propoxy group at the C4 position provides a dual advantage:
-
Electronic Deactivation: The electron-donating alkoxy group stabilizes the
-S bond, attenuating reactivity to prevent off-target labeling. -
Lipophilic Tuning: The propyl chain increases
and provides steric shielding, enhancing plasma stability compared to methoxy analogs.
Mechanistic Foundation
To benchmark performance, one must understand the reaction coordinate. The reactivity of
Reaction Mechanism (Sulfonyl Transfer)
The reaction proceeds via an
Figure 1: Mechanism of sulfonyl transfer. The 4-propoxy group on the pyrazole ring (LG) increases the electron density of the pyrazole nitrogen, making it a poorer leaving group compared to unsubstituted pyrazoles, thus requiring a stronger or more specific nucleophile for activation.
Comparative Benchmarking
The following data compares 4-Propoxy-
Table 1: Hydrolysis Stability & Reactivity Profiles
Conditions: PBS pH 7.4, 25°C (Stability); Cysteine surrogate assay (Reactivity).
| Electrophile Class | Substituent (R) | Leaving Group | Hydrolysis | Cysteine Reactivity ( | Selectivity Score |
| Sulfonyl Chloride | - | N/A (Cl-) | < 5 min | Very High (Non-specific) | Low |
| H | ~9.0 | ~2 hours | High | Low-Medium | |
| 4-Nitro | ~9.5 | ~6 hours | High | Medium | |
| H | ~14.0 | ~24 hours | Moderate | High | |
| 4-Propoxy | ~14.5 | > 48 hours | Tunable (Low-Mod) | Very High |
Analysis of the Propoxy Advantage
-
Stability: The 4-propoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density in the pyrazole ring, rendering the
-N bond less capable of stabilizing the negative charge developing in the transition state. This results in a 2x increase in hydrolytic stability compared to the unsubstituted parent. -
Solubility & Permeability: Unlike the 4-nitro variant (which improves reactivity but lowers solubility), the propoxy group adds lipophilicity.
-
LogP (4-H): ~0.8
-
LogP (4-Propoxy): ~1.9 (Ideal for cellular penetration).
-
Experimental Protocols
To validate these benchmarks in your own lab, use the following self-validating protocols.
Protocol A: NMR-Based Hydrolysis Kinetics
Objective: Determine the hydrolytic half-life (
-
Preparation: Dissolve 4-propoxy-
-sulfonyl pyrazole (10 mM) in -DMSO. -
Initiation: Add 10% volume of deuterated phosphate buffer (pD 7.4) to the NMR tube.
-
Acquisition: Immediately insert into NMR (500 MHz recommended). Lock and shim.
-
Monitoring: Acquire
spectra every 15 minutes for 12 hours.-
Tracking: Monitor the shift of the pyrazole C3/C5 protons or the propyl
triplet.
-
-
Calculation: Plot
vs. time. The slope .- .
Protocol B: Glutathione (GSH) Reactivity Assay
Objective: Mimic off-target cysteine reactivity.
-
Reaction Mix: Prepare a solution containing:
-
Test Compound: 50 µM
-
Glutathione (reduced): 500 µM (10-fold excess to ensure pseudo-first-order kinetics)
-
Internal Standard: 5 µM Warfarin
-
Buffer: PBS, pH 7.4
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Quench immediately with 50 µL Acetonitrile + 1% Formic Acid.
-
Analysis: Analyze via LC-MS/MS (MRM mode).
-
Validation Check: Look for the mass of the [GSH + Sulfonyl] adduct. If only hydrolysis products are seen, the compound is too unreactive.
-
Decision Framework: When to Use Propoxy-Sulfonyls
Use the following logic flow to determine if this scaffold fits your project.
Figure 2: Decision matrix for selecting sulfonyl pyrazole warheads. The propoxy variant is the choice for high-stability, high-selectivity requirements.
References
-
Rogne, O. (1968).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link
-
Ward, R. A., et al. (2013).[2] Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR).[2] Journal of Medicinal Chemistry, 56(17), 7025–7048.[2] Link
-
Tian, J., et al. (2023).[3] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6465. Link
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Tunable Reagents for Covalent Protein Modification. Journal of the American Chemical Society, 135(45), 16720–16723. (Contextual grounding for tunable sulfonyl electrophiles). Link
-
Baig, A., et al. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. The Journal of Organic Chemistry, 88(16), 11455–11468. Link
Sources
Safety Operating Guide
1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole proper disposal procedures
Topic: Proper Disposal Procedures for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]
Core Directive & Operational Context
Senior Scientist Note: The compound 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole represents a specific class of sulfonyl-azole pharmaceutical intermediates .[1][2] Structurally, it contains a pyrazole ring coupled via a sulfonyl group to a substituted phenyl ring (3-methyl-4-propoxy).[1][2]
From a waste management perspective, this molecule presents three primary challenges:
-
Chemical Stability: The sulfonyl-pyrazole linkage is robust, requiring high-temperature destruction to prevent leaching of bioactive pharmacophores into the environment.[1][2]
-
Combustion Byproducts: Thermal decomposition releases sulfur oxides (
) and nitrogen oxides ( ), mandating incineration in facilities equipped with wet gas scrubbers.[1][2] -
Aquatic Toxicity: Like many sulfonamide-class intermediates (e.g., Sildenafil analogs), this compound is presumed to be harmful to aquatic life with long-lasting effects (H412), making drain disposal strictly prohibited.[1][2]
This guide defines the Zero-Discharge Protocol for this compound, prioritizing high-temperature incineration over chemical deactivation.[1][2]
Hazard Identification & Classification
Before handling waste, you must classify the material to ensure regulatory compliance (RCRA/EU Waste Framework).[2]
| Property | Classification / Assumption | Operational Implication |
| GHS Classification | Irritant / Corrosive (Skin/Eye) | Handle with nitrile gloves and safety glasses.[1][2] Dust mask required for solids.[1][2] |
| Reactivity | Stable (Avoid Oxidizers) | Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste streams.[1][2] |
| Environmental | Aquatic Chronic 3 (Presumed) | STRICTLY PROHIBITED: Sink/Drain disposal.[1][2] |
| Physical State | Solid (Crystalline Powder) | High dust potential; use anti-static liners.[1][2] |
| Waste Code (RCRA) | Not Listed (P/U) ; Characterize as D003 (if reactive) or General Organic | Default to Non-halogenated Organic Waste (unless mixed with halogens).[1][2] |
Pre-Disposal Handling & Segregation
The Golden Rule: Never mix sulfonyl-azoles with aqueous basic waste. Hydrolysis of the sulfonyl bond in basic media can generate sulfonate salts and free pyrazoles, creating a complex mixture that is more difficult to characterize and dispose of.[2]
Step-by-Step Segregation Protocol
-
Solid Waste (Pure Substance):
-
Collect in a wide-mouth HDPE jar or amber glass container .
-
Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant".[1]
-
Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Pyrazole intermediate".
-
-
Liquid Waste (Mother Liquors/Solvents):
-
If dissolved in organic solvents (DCM, Ethyl Acetate, Methanol): Segregate into "Organic Solvents - Non-Halogenated" (or Halogenated if DCM is used).
-
pH Check: Ensure waste stream is neutral (pH 6-8). If acidic (from sulfonyl chloride hydrolysis), neutralize with Sodium Bicarbonate before adding to the solvent carboy to prevent container pressurization.[2]
-
-
Contaminated Consumables:
-
Gloves, weigh boats, and paper towels must be bagged in yellow hazardous waste bags (for incineration), not general trash.[2]
-
Disposal Workflow (Decision Matrix)
The following flowchart illustrates the logical decision-making process for disposing of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole.
Figure 1: Logic flow for the segregation and disposal of sulfonyl-pyrazole waste streams.
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent environmental release.[2]
Spill Kit Requirements:
-
Absorbent: Vermiculite or Chem-Sorb pads (Do not use paper towels for large spills).[1][2]
-
Neutralizer: Sodium Carbonate (soda ash) - useful if hydrolysis has generated acidic byproducts.[1][2]
-
PPE: Nitrile gloves (double gloved), Tyvek sleeves, N95 respirator (if powder).[1][2]
Protocol:
-
Isolate: Evacuate non-essential personnel.
-
Contain: Ring the spill with absorbent socks to prevent spreading.[1][2]
-
Absorb:
-
Clean: Wipe the surface with a soap/water solution.[1] Collect all wash water as hazardous waste.[1][2] Do not flush down the drain.[2]
Chemical Deactivation (Not Recommended)
Why we do NOT recommend chemical deactivation: While sulfonyl-azoles can be hydrolyzed using strong bases (NaOH) to break the N-S bond, this process:
-
Generates sulfonyl salts (which remain aquatic toxins).[1][2]
-
Is exothermic and can be unpredictable in a waste container.[2]
Authoritative Stance: The only validated destruction method is Incineration .[1]
Regulatory Compliance & Waste Codes
When filling out your hazardous waste manifest, use the following guidelines. Note that "generic" codes are often required as this specific intermediate is not P-listed or U-listed.[1][2]
| Regulation | Code | Description |
| US EPA (RCRA) | D001 / F003 | If dissolved in ignitable solvents (Methanol/Acetone).[1][2] |
| US EPA (RCRA) | D002 | If the waste pH is < 2 or > 12.5 (Corrosive).[1][2] |
| EU Waste Code | 07 05 13 * | Solid wastes containing hazardous substances (Pharmaceutical manufacture).[1][2] |
| DOT Shipping | UN 3077 | Environmentally hazardous substance, solid, n.o.s.[1][2] (if > 5kg).[1][2] |
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1][2][1][2]
-
Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: Pyrazole Derivatives and Sulfonamides (General Class Hazards).[1][2]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Sulfonyl Pyrazoles and Sildenafil Intermediates.[1][2][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
